3-Ethyl-4,6-dimethyloctane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62183-66-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-4,6-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-10(4)9-11(5)12(7-2)8-3/h10-12H,6-9H2,1-5H3 |
InChI Key |
LLHGAWREVJAITE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)C(CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4,6-dimethyloctane
This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 3-Ethyl-4,6-dimethyloctane. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data, outlines relevant experimental protocols for property determination, and presents a comparative analysis with its linear isomer, n-dodecane, to contextualize its expected characteristics.
Core Chemical and Physical Properties
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its physical properties are influenced by its molecular structure, which differs significantly from its straight-chain counterpart, n-dodecane. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and compared with those of n-dodecane to provide a predictive framework.
Data Presentation: A Comparative Summary
The following table summarizes the computed and known properties of this compound alongside the experimentally determined properties of n-dodecane. This comparison highlights the typical influence of branching on the physical characteristics of alkanes.
| Property | This compound | n-Dodecane (Linear Isomer) | Data Source |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | 170.34 g/mol | [1][2] |
| CAS Number | 62183-66-8 | 112-40-3 | [1][2] |
| Boiling Point | Data not available | 216.3 °C | [3] |
| Melting Point | Data not available | -9.6 °C | [3] |
| Density | Data not available | 0.75 g/mL at 25 °C | [3] |
| Solubility in Water | Predicted to be insoluble | Insoluble | [3][4] |
| XLogP3 | 5.8 | 6.1 | [1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physical properties of liquid hydrocarbons like this compound.
Boiling Point Determination (Capillary Method)
This method is suitable for small sample volumes and provides a reliable measure of the boiling point.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (-10 to 250 °C)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or hot plate)
-
High-boiling point mineral oil
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.
-
The test tube is securely attached to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
The entire assembly is immersed in an oil bath or the Thiele tube, ensuring the sample is below the oil level.
-
The oil is heated gently and gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the oil bath is allowed to cool slowly.
-
The temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.[5] This occurs when the vapor pressure of the sample equals the atmospheric pressure.
Density Measurement (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.
Apparatus:
-
Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper containing a capillary opening
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance (m₁).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed (m₂).
-
The mass of the liquid is calculated (m₂ - m₁).
-
The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Purity and Isomer Analysis (Gas Chromatography)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds, making it ideal for assessing the purity of this compound and distinguishing it from other C₁₂H₂₆ isomers.
Apparatus:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-5, DB-5)
-
Helium or nitrogen as the carrier gas
-
Syringe for sample injection
Procedure:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as hexane.
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature program is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 300 °C).
-
Carrier Gas Flow Rate: Set to an optimal rate for the column being used.
-
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each component in the sample. The retention time (the time it takes for a compound to travel through the column) is used for identification, and the peak area is proportional to the concentration of the compound. The purity of this compound can be determined by the relative area of its corresponding peak.
Structure-Property Relationships
The molecular structure of an alkane has a profound impact on its physical properties. The provided diagrams illustrate the structural differences between linear and branched alkanes and their resulting influence on boiling and melting points.
Caption: Structure-Property Relationship in C₁₂H₂₆ Isomers.
The workflow for determining the key physical properties of a liquid hydrocarbon like this compound is outlined in the following diagram.
Caption: Experimental Workflow for Physical Property Determination.
References
In-depth Technical Guide: 3-Ethyl-4,6-dimethyloctane (CAS 62183-66-8)
This technical guide provides a structured overview of the available information on 3-Ethyl-4,6-dimethyloctane. Due to the limited publicly available data for this specific compound, this document serves as a foundational template that can be populated as more research becomes available.
Chemical and Physical Properties
A comprehensive summary of the key physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Units |
| Molecular Formula | C12H26 | |
| Molecular Weight | 170.34 | g/mol |
| CAS Number | 62183-66-8 | |
| Appearance | Data not available | |
| Boiling Point | Data not available | °C |
| Melting Point | Data not available | °C |
| Density | Data not available | g/cm³ |
| Solubility | Data not available |
Synthesis and Experimental Protocols
Detailed experimental protocols are critical for the replication and advancement of scientific research. Currently, specific synthesis methods for this compound are not widely documented in publicly accessible literature. A generalized workflow for the synthesis of a novel organic compound is presented below.
The synthesis of a target molecule like this compound would typically involve a multi-step process including reaction, workup, purification, and characterization.
Caption: Generalized workflow for organic synthesis.
Potential Signaling Pathways and Biological Interactions
While no specific signaling pathways involving this compound have been identified, a hypothetical pathway illustrates how a small molecule could interact with a biological system. This serves as a template for future research findings.
An In-depth Technical Guide to the IUPAC Nomenclature of 3-Ethyl-4,6-dimethyloctane
This guide provides a detailed analysis of the IUPAC name "3-Ethyl-4,6-dimethyloctane" for researchers, scientists, and drug development professionals. It systematically evaluates the provided name against the established rules of chemical nomenclature to determine its correct and unambiguous representation.
Executive Summary
The chemical name "this compound" is evaluated based on the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Through a step-by-step analysis of the chemical structure derived from this name, it is determined that the name is incorrect. The longest continuous carbon chain is a nonane (B91170), not an octane (B31449). Applying the IUPAC rules for numbering and substituent prioritization, the correct IUPAC name for this compound is 4-Ethyl-3,5-dimethylnonane . This guide outlines the methodology for arriving at the correct name and provides a structural representation.
Structural Derivation and IUPAC Rule Application
To verify the provided name, we first deduce the chemical structure it represents and then apply the IUPAC nomenclature rules to that structure.
Drawing the Structure from the Provided Name
The name "this compound" implies the following structural features:
-
Parent Chain : An octane chain, which consists of 8 carbon atoms.
-
Substituents :
-
An ethyl group (-CH₂CH₃) at the 3rd carbon position.
-
A methyl group (-CH₃) at the 4th carbon position.
-
A methyl group (-CH₃) at the 6th carbon position.
-
This leads to the following skeletal structure:
Systematic IUPAC Naming Protocol
The following experimental protocol outlines the steps to determine the correct IUPAC name for the derived structure.
Experimental Protocol: IUPAC Name Determination
-
Identify the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified.
-
Number the Parent Chain : The parent chain is numbered from the end that gives the substituents the lowest possible locants (numbers).
-
Identify and Name Substituents : All groups attached to the parent chain are identified and named.
-
Assemble the Full Name : The substituents are listed in alphabetical order, preceded by their locants, followed by the name of the parent chain.
Analysis and Results
Applying the above protocol to the structure derived from "this compound":
Step 1: Identifying the Parent Chain
Upon inspection of the structure, a longer continuous carbon chain than the originally assumed octane chain can be found. By including the ethyl group's carbons, the longest chain is nine carbons long, making the parent alkane nonane .
Step 2: Numbering the Parent Chain
The nonane chain must be numbered to assign the lowest possible locants to the substituents. There are two possible numbering schemes:
-
Scheme A (Left to Right) : This places the substituents at positions 3 (methyl), 5 (ethyl), and 6 (methyl). The locant set is (3, 5, 6).
-
Scheme B (Right to Left) : This places the substituents at positions 4 (methyl), 5 (ethyl), and 7 (methyl). The locant set is (4, 5, 7).
Comparing the two sets of locants at the first point of difference, 3 is lower than 4. Therefore, Scheme A is the correct numbering system .
Step 3: Identifying and Naming Substituents
With the correct numbering, the substituents are:
-
An ethyl group at position 5.
-
A methyl group at position 3.
-
A methyl group at position 6.
Since there are two methyl groups, they are combined using the prefix "di-".
Step 4: Assembling the Full Name
The substituents are listed alphabetically (ethyl before methyl). The prefixes di-, tri-, etc., are not considered for alphabetization.
-
The ethyl group is at position 5: 5-ethyl
-
The methyl groups are at positions 3 and 6: 3,6-dimethyl
Combining these in alphabetical order followed by the parent chain name gives the correct IUPAC name: 5-Ethyl-3,6-dimethylnonane .
Data Presentation
The comparison of the provided name and the correct IUPAC name is summarized in the table below.
| Feature | Provided Name: this compound | Correct IUPAC Name: 5-Ethyl-3,6-dimethylnonane |
| Parent Chain Length | 8 (Octane) | 9 (Nonane) |
| Substituent 1 | Ethyl | Ethyl |
| Locant of Substituent 1 | 3 | 5 |
| Substituent 2 | Methyl | Methyl |
| Locant of Substituent 2 | 4 | 3 |
| Substituent 3 | Methyl | Methyl |
| Locant of Substituent 3 | 6 | 6 |
| Final Locant Set | (3, 4, 6) | (3, 5, 6) |
Visualization
The following diagrams illustrate the logical workflow for IUPAC naming and the final correct structure of the molecule.
Caption: Workflow for determining the systematic IUPAC name of a branched alkane.
Caption: Skeletal structure of 5-Ethyl-3,6-dimethylnonane.
Conclusion
The systematic application of IUPAC nomenclature rules is crucial for the unambiguous identification of chemical compounds. The name "this compound" is an incorrect representation of the intended molecule. The correct IUPAC name is 5-Ethyl-3,6-dimethylnonane , which accurately reflects the longest carbon chain and the positions of the substituents according to established chemical grammar. It is imperative for professionals in research and drug development to adhere to correct IUPAC naming to ensure clarity and avoid ambiguity in scientific communication.
An In-depth Technical Guide to the Physical Properties of Dodecane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecane (B42187) (C12H26), a saturated hydrocarbon, and its numerous isomers are of significant interest across various scientific disciplines, including fuel development, materials science, and as reference compounds in analytical chemistry. With 355 possible structural isomers, the physical properties of these compounds can vary significantly with the degree and position of branching in the carbon chain. This technical guide provides a comprehensive overview of the key physical properties of several dodecane isomers, including boiling point, melting point, density, and viscosity. Detailed experimental protocols for the determination of these properties are also provided to facilitate reproducible research.
Physical Properties of Dodecane Isomers
The physical properties of alkanes are primarily influenced by the strength of the intermolecular van der Waals forces. As the degree of branching increases, the molecules become more compact, leading to a decrease in surface area and a subsequent weakening of these forces. This trend generally results in lower boiling points for more highly branched isomers compared to their linear or less branched counterparts. Melting points, however, are influenced by both intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice. More symmetrical, highly branched isomers can exhibit higher melting points than their linear counterparts.
Below is a compilation of physical property data for n-dodecane and a selection of its branched isomers.
| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Viscosity (cP at 20°C) |
| n-Dodecane | 216.2[1] | -9.6[1] | 0.7495 (at 20°C)[1] | 1.34 |
| 2-Methylundecane (B1362468) | 210[2] | -46.8[2] | ~0.75 | Data not readily available |
| 3-Methylundecane | 211[3] | Data not readily available | Data not readily available | Data not readily available |
| 2,2-Dimethyldecane | 201[4] | -50.8 (estimate)[4][5] | 0.7406[4] | Data not readily available |
| 2,3-Dimethyldecane | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 2,4-Dimethyldecane | 200.4[6] | -50.8 (estimate)[6] | 0.749[6] | Data not readily available |
| 2,6-Dimethyldecane | ~220[7] | Data not readily available | ~0.74 (at 20°C)[7] | Data not readily available |
| 2,7-Dimethyldecane | 160[8] | Data not readily available | Data not readily available | Data not readily available |
| 2,9-Dimethyldecane (B86642) | 208[9] | -50.8 (estimate)[5] | 0.749[9] | Data not readily available |
| 2,2,4,6,6-Pentamethylheptane | 177-178[10] | Data not readily available | 0.749[11] | Data not readily available |
Experimental Protocols
Accurate determination of physical properties is crucial for the reliable characterization of chemical compounds. The following sections detail standard experimental procedures for measuring the boiling point, melting point, density, and viscosity of dodecane isomers.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Fill the Thiele tube with a suitable heating fluid (e.g., mineral oil) to a level just above the side-arm.
-
Place a small amount of the liquid sample (a few drops) into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the heating fluid.
-
Gently heat the side arm of the Thiele tube with a small flame or heating mantle.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.
Melting Point Determination (Capillary Method)
For isomers that are solid at or near room temperature, the melting point can be determined using a capillary melting point apparatus.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the solid isomer
Procedure:
-
Ensure the solid sample is dry and finely powdered.
-
Press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be 2-3 mm high.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range, followed by a slower, more accurate determination (1-2 °C per minute) with a fresh sample.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last of the solid melts (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.
Density Determination (Pycnometer Method)
A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.
Apparatus:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube
-
Analytical balance
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.
-
Insert the stopper carefully. Excess liquid will be forced out through the capillary, ensuring the volume is precisely defined.
-
Wipe any excess liquid from the outside of the pycnometer.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, dry the exterior completely, and weigh it on the analytical balance. Record the mass (m2).
-
To determine the exact volume of the pycnometer, repeat the procedure using a reference liquid of known density at the same temperature (e.g., deionized water). Weigh the pycnometer filled with the reference liquid (m3).
-
Calculate the density of the sample liquid using the following formula: Density of sample = [(m2 - m1) / (m3 - m1)] * Density of reference liquid
Viscosity Determination (Ostwald Viscometer)
The Ostwald viscometer is a simple apparatus for measuring the kinematic viscosity of a liquid by comparing its flow time through a capillary with that of a reference liquid of known viscosity.
Apparatus:
-
Ostwald viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipette and bulb
Procedure:
-
Clean and dry the viscometer thoroughly.
-
Mount the viscometer vertically in a constant temperature water bath.
-
Using a pipette, introduce a precise volume of the liquid sample into the larger bulb of the viscometer.
-
Using a pipette bulb, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.
-
Release the suction and allow the liquid to flow back down through the capillary under gravity.
-
Start the stopwatch precisely when the meniscus passes the upper timing mark.
-
Stop the stopwatch precisely when the meniscus passes the lower timing mark.
-
Repeat the measurement several times to ensure consistency and calculate the average flow time (t_sample).
-
Clean the viscometer and repeat the procedure with a reference liquid of known viscosity and density (e.g., water) at the same temperature to determine its average flow time (t_ref).
-
Calculate the kinematic viscosity of the sample using the following formula: Kinematic viscosity_sample = (Kinematic viscosity_ref * t_sample) / t_ref
-
The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the sample at that temperature.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the physical properties of dodecane isomers.
References
- 1. webqc.org [webqc.org]
- 2. 2-methylundecane [chemister.ru]
- 3. 3-methyl undecane, 1002-43-3 [thegoodscentscompany.com]
- 4. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]
- 8. 2,7-dimethyldecane [stenutz.eu]
- 9. 2,9-dimethyldecane [stenutz.eu]
- 10. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
- 11. 2,2,4,6,6-Pentamethyl-heptane | 13475-82-6 | FP74954 [biosynth.com]
An In-Depth Technical Guide to the Synthesis of Branched Dodecane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to branched dodecane (B42187) isomers, with a focus on catalytic methods such as hydroisomerization and cracking, as well as classical organic synthesis approaches. Detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows are presented to facilitate understanding and application in research and development settings.
Catalytic Hydroisomerization of n-Dodecane
Hydroisomerization is a key industrial process for converting linear alkanes, such as n-dodecane, into their more valuable branched isomers. This process is typically carried out using bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acidic sites for skeletal rearrangement. The resulting branched alkanes exhibit improved cold-flow properties and higher octane (B31449) or cetane numbers, making them desirable as fuel components.
Reaction Mechanism and Signaling Pathway
The hydroisomerization of n-dodecane over a bifunctional catalyst, such as platinum supported on a zeolite, proceeds through a series of steps involving the formation of a carbenium ion intermediate. The generally accepted mechanism is as follows:
-
Dehydrogenation: n-Dodecane is first dehydrogenated on a metal site (e.g., Pt) to form a dodecene isomer.
-
Protonation: The dodecene isomer diffuses to a Brønsted acid site on the support (e.g., a zeolite) and is protonated to form a secondary dodecyl carbenium ion.
-
Isomerization: The secondary carbenium ion undergoes skeletal rearrangement via a series of hydride and methyl shifts to form more stable tertiary carbenium ions, leading to the formation of mono-branched and multi-branched structures.
-
Deprotonation: The branched carbenium ion is deprotonated to form a branched dodecene isomer.
-
Hydrogenation: The branched dodecene isomer diffuses back to a metal site and is hydrogenated to the final branched dodecane product.
Quantitative Data on Catalyst Performance
The efficiency of n-dodecane hydroisomerization is highly dependent on the catalyst system and reaction conditions. The following tables summarize the performance of various catalysts.
Table 1: Performance of Pt/Zeolite Catalysts in n-Dodecane Hydroisomerization
| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | H₂/Dodecane Ratio | n-Dodecane Conversion (%) | Isododecane Selectivity (%) | Isododecane Yield (%) | Multi-branched/ Mono-branched Ratio |
| Pt/ZSM-22 (unmodified) | 300 | - | - | - | 1.1 | - | - | - |
| Pt/ZSM-22 (NH₄⁺ + (NH₄)₂SiF₆ treated) | 300 | - | - | - | 87.5 | 88.0 | 77.0 | - |
| Pt/ZSM-22-CA-2 (citric acid treated) | - | - | - | - | 89.7 | - | - | - |
| Pt/ZSM-22-CA-3 (citric acid treated) | - | - | - | - | 89.7 | - | - | - |
| Pt/SAPO-11 | 320 | 0.1 | 4.0 | 15 | 76 | 80 | 60.8 | - |
| Pt/SAPO-11 (Sn-promoted) | - | - | - | - | 90 | 90 | 81.0 | - |
| Pt/SAPO-11-10% | - | - | - | - | 93.5 | - | 70.9 | - |
| Pt/HY (SiO₂/Al₂O₃ = 80) | 350 | - | - | - | - | - | 72 | - |
| Pt/ZSM-48 | <300 | - | - | - | ~52 | - | - | - |
| Pt/ZSM-22 | <300 | - | - | - | ~40 | - | - | - |
Table 2: Performance of Ni-Based Catalysts in n-Dodecane Hydroisomerization
| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | H₂/Dodecane Ratio | n-Dodecane Conversion (%) | Isododecane Selectivity (%) | Isododecane Yield (%) |
| Ni₂P/SAPO-11 (3 wt% Ni) | - | - | - | - | - | - | ~65 |
| 6 wt% Ni-W/Al₂O₃ | 300 | 2.0 | - | - | 28 | 94 | 26.3 |
Experimental Protocol for Hydroisomerization of n-Dodecane over Pt/Zeolite
This protocol describes a typical procedure for the hydroisomerization of n-dodecane in a fixed-bed reactor.
1. Catalyst Preparation (Impregnation Method):
-
The zeolite support (e.g., ZSM-22, SAPO-11) is calcined in air at 550°C for 5 hours to remove any organic templates.
-
A solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), is prepared in deionized water.
-
The calcined zeolite is added to the platinum precursor solution, and the mixture is stirred for several hours at room temperature.
-
The solvent is removed by rotary evaporation.
-
The resulting solid is dried in an oven at 120°C overnight and then calcined in air at 350-400°C for 3-4 hours.
2. Reaction Setup and Procedure:
-
A fixed-bed stainless-steel reactor is packed with the prepared catalyst (typically 0.5-2.0 g).
-
The catalyst is reduced in situ under a flow of hydrogen (H₂) at a temperature of 400-450°C for 2-4 hours.
-
After reduction, the reactor is cooled to the desired reaction temperature (e.g., 250-350°C).
-
n-Dodecane is introduced into the reactor using a high-pressure liquid pump along with a co-feed of hydrogen.
-
The reaction is carried out at a constant temperature and pressure (e.g., 1-4 MPa).
-
The liquid products are collected in a cold trap and analyzed by gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity to various isomers.
Catalytic Cracking of n-Dodecane
Catalytic cracking is a process used to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline-range alkanes and light olefins. When applied to n-dodecane, this process can yield a mixture of smaller branched alkanes and alkenes.
Quantitative Data on Product Yields
The product distribution from n-dodecane cracking is highly dependent on the catalyst and reaction conditions.
Table 3: Product Yields from Catalytic Cracking of n-Dodecane over ZSM-5 Zeolites
| Catalyst (Silica Source) | Synthesis Temperature (°C) | Reaction Temperature (°C) | n-Dodecane Conversion (%) | Light Olefin Yield (wt.%) | Naphthenes & Aromatics Yield (wt.%) |
| ZSM-5 (Fumed Silica) | 180 | 350 | 96.6 | - | - |
| ZSM-5 (TEOS) | 140 | 350 | - | 73.1 | - |
| ZSM-5 (TEOS) | 180 | 350 | - | - | 71.3 |
| ZSM-5-Na | 550 | 4 | 60.3 | Increased | - |
Table 4: Product Yields from Steam Catalytic Cracking of n-Dodecane over Modified Nanozeolite Y
| Catalyst | Reaction Temperature (°C) | n-Dodecane Conversion (%) | Max. Olefin Yield (%) |
| 1 wt% P/Nanozeolite Y | 600 | 97 | 63 |
| Co-modified Nanozeolite Y | 600 | Similar to P-modified | - |
Experimental Protocol for Catalytic Cracking of n-Dodecane
This protocol outlines a general procedure for the catalytic cracking of n-dodecane in a fixed-bed reactor.
1. Catalyst Preparation (Hydrothermal Synthesis of ZSM-5):
-
An aqueous solution of a silica (B1680970) source (e.g., fumed silica, tetraethyl orthosilicate), an aluminum source (e.g., aluminum sulfate), and a structure-directing agent (e.g., tetrapropylammonium (B79313) hydroxide) is prepared.
-
The mixture is heated in an autoclave at a specific temperature (e.g., 140-180°C) for a set duration to facilitate crystallization.
-
The resulting solid is filtered, washed, dried, and calcined to remove the template, yielding the H-ZSM-5 catalyst.
2. Reaction Setup and Procedure:
-
The synthesized catalyst is placed in a fixed-bed reactor.
-
The reactor is heated to the desired reaction temperature (e.g., 400-600°C) under an inert gas flow (e.g., nitrogen).
-
A feed of n-dodecane, often mixed with steam, is introduced into the reactor.
-
The reaction products are passed through a condenser to separate the liquid and gaseous fractions.
-
The gaseous products are analyzed online using a gas chromatograph (GC), and the liquid products are analyzed offline by GC-MS.
Synthesis of Branched Dodecane Isomers via Grignard Reaction
For the targeted synthesis of specific branched dodecane isomers, classical organic synthesis methods such as the Grignard reaction offer high selectivity. This approach typically involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by reduction to the corresponding alkane.
Reaction Pathway and Workflow
The synthesis of a specific branched dodecane, for example, 5-ethyl-5-methylheptane (a C10 isomer for illustration, the principle applies to C12), can be achieved through the following steps:
-
Grignard Reagent Formation: An alkyl halide (e.g., ethyl bromide) reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (ethylmagnesium bromide).
-
Nucleophilic Addition: The Grignard reagent is reacted with a ketone (e.g., 2-heptanone) in a nucleophilic addition reaction to form a tertiary alkoxide.
-
Protonation: The alkoxide is protonated during an aqueous workup to yield the tertiary alcohol (5-ethyl-5-methyl-2-heptanol).
-
Reduction: The tertiary alcohol is then reduced to the final branched alkane. This can be a challenging step and may involve dehydration to an alkene followed by catalytic hydrogenation.
Experimental Protocol for Grignard Synthesis
This protocol provides a general procedure for the synthesis of a branched alkane via a Grignard reaction with a ketone.
1. Preparation of Grignard Reagent:
-
All glassware must be thoroughly dried to exclude moisture.
-
Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of the appropriate alkyl halide in anhydrous diethyl ether or THF is added dropwise to the magnesium. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.
-
The reaction mixture is stirred until the magnesium is consumed.
2. Reaction with Ketone:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of the ketone in anhydrous ether is added dropwise to the stirred Grignard reagent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
3. Workup and Purification:
-
The reaction is quenched by slowly pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting crude tertiary alcohol is purified by column chromatography or distillation.
4. Reduction of Tertiary Alcohol:
-
The purified tertiary alcohol is dehydrated to the corresponding alkene, for example, by heating with a strong acid like phosphoric acid.
-
The alkene is then hydrogenated to the final branched alkane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Table 5: Representative Yields for Grignard Synthesis of Branched Alkanes
| Grignard Reagent | Electrophile | Branched Alkane Product | Reported Yield (%) |
| tert-Butylmagnesium chloride | 1-Iodooctane | 2,2-Dimethyldecane | 75-85 |
| Ethylmagnesium bromide | 3-Pentanone | 3,3-Dimethyl-3-pentanol (intermediate) | 80-90 |
Note: The final yield of the branched alkane will depend on the efficiency of the reduction step.
Conclusion
The synthesis of branched dodecane isomers can be achieved through various methodologies, each with its own advantages and limitations. Catalytic hydroisomerization and cracking are scalable processes suitable for producing mixtures of isomers for fuel applications. The choice of catalyst and reaction conditions allows for some control over the product distribution. For the targeted synthesis of specific, highly pure branched dodecane isomers, classical organic synthesis routes like the Grignard reaction are more appropriate, although they involve multiple steps and may have lower overall yields. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling the informed selection and implementation of synthetic strategies tailored to their specific needs.
A Technical Guide to the Structural Formula of 3-Ethyl-4,6-dimethyloctane
This document provides a detailed examination of the structural formula, physicochemical properties, and standard analytical and synthetic methodologies pertaining to the branched alkane, 3-Ethyl-4,6-dimethyloctane. It is intended for researchers and professionals in the fields of organic chemistry and drug development.
Molecular Structure and Nomenclature
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2][3] As an acyclic branched alkane, its structure is defined by an eight-carbon main chain (octane) with three alkyl substituents: an ethyl group at the third carbon position and two methyl groups at the fourth and sixth carbon positions, respectively.
The International Union of Pure and Applied Chemistry (IUPAC) name is derived by identifying the longest continuous carbon chain and numbering it to assign the lowest possible locants to the substituents.
Structural Representation:
-
Molecular Formula: C12H26
-
Condensed Formula: CH3CH2CH(CH2CH3)CH(CH3)CH2CH(CH3)CH2CH3
-
SMILES String: CCC(CC)C(C)CC(C)CC[1]
Physicochemical Properties
The branched nature of this compound influences its physical properties. The following table summarizes key computed physicochemical data for the molecule.
| Property | Value | Source |
| Molecular Weight | 170.33 g/mol | PubChem[1][2] |
| Exact Mass | 170.203450829 Da | PubChem[1] |
| CAS Number | 62183-66-8 | NIST, PubChem[1][2] |
| XLogP3 | 5.8 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[4] |
Logical Framework for IUPAC Nomenclature
The systematic naming of this compound is a logical process based on established IUPAC rules. This workflow ensures a unique and descriptive name for the specific isomeric structure. The process can be visualized as a hierarchical breakdown of the molecule's components.
Experimental Protocols
While specific, published experimental data for this compound is limited due to its nature as a simple, non-commercial alkane, its structure and properties would be determined using standard, well-established protocols in organic chemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique would be used to determine the proton environment. The spectrum would show complex multiplets in the aliphatic region (approx. 0.8-1.5 ppm). The integration of these signals would correspond to the number of protons in each unique environment (e.g., CH3 vs. CH2 vs. CH).
-
¹³C NMR: This experiment would identify the number of non-equivalent carbon atoms in the molecule. For this compound, a distinct signal would appear for each unique carbon atom, confirming the C12 framework. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH3, CH2, CH, and quaternary carbons.
-
-
Mass Spectrometry (MS):
-
Protocol: A sample would be ionized (e.g., by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z).
-
Expected Results: The molecular ion peak (M+) would appear at m/z = 170, confirming the molecular weight. The fragmentation pattern, showing losses of methyl (M-15), ethyl (M-29), and other alkyl fragments, would provide conclusive evidence for the connectivity and branched structure of the molecule.
-
Branched alkanes such as this are not typically synthesized for commercial purposes but can be created for research or as standards. A common laboratory-scale approach involves a Grignard reaction followed by dehydration and hydrogenation.[5]
-
Step 1: Grignard Reagent Formation: An appropriate alkyl halide (e.g., 2-bromobutane) is reacted with magnesium metal in anhydrous ether to form a Grignard reagent.
-
Step 2: Carbonyl Addition: The Grignard reagent is reacted with a suitable ketone or ester (e.g., an ethyl ester) to create a tertiary alcohol with the desired carbon skeleton.[5]
-
Step 3: Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., H2SO4 or H3PO4) to form a mixture of alkenes.[5]
-
Step 4: Hydrogenation: The alkene mixture is hydrogenated using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to saturate the double bond, yielding the final alkane product.[5]
Modern methods may also involve metal-organic coupling reactions or catalytic isomerization and cracking of larger hydrocarbons to produce highly-branched alkanes.[6][7]
References
- 1. This compound | C12H26 | CID 53424944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | CAS#:62183-66-8 | Chemsrc [chemsrc.com]
- 4. 3-Ethyl-4,5-dimethyloctane | C12H26 | CID 53426026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Unveiling 3-Ethyl-4,6-dimethyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4,6-dimethyloctane is a branched-chain alkane with the molecular formula C12H26. While not as extensively studied as some other hydrocarbons, its presence in certain natural contexts and the broader biological activities of related branched alkanes make it a molecule of interest. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its isomers, with a focus on its physicochemical properties, identification, and potential biological relevance.
Physicochemical Properties
Quantitative data for this compound and its biologically relevant isomer, 3-ethyl-2,7-dimethyloctane (B1209469), are summarized below. These properties are critical for analytical method development and for understanding the molecule's behavior in biological systems.
| Property | This compound | 3-ethyl-2,7-dimethyloctane | Source |
| Molecular Formula | C12H26 | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | 170.33 g/mol | [1] |
| CAS Number | 62183-66-8 | 62183-55-5 | [1] |
| Boiling Point | Not available | 196°C (Predicted) | [2] |
| Melting Point | Not available | -50.8°C (Estimated) | [2] |
| Density | Not available | 0.7546 g/cm³ (Predicted) | [2] |
| LogP | 5.8 (Predicted) | 4.49 (Predicted) | [1][3] |
| Refractive Index | Not available | 1.4229 (Predicted) | [2] |
| Kovats Retention Index | Not available | 1180 (Semi-standard non-polar) | [1] |
Natural Occurrence and Biological Significance
While the discovery of this compound itself is not well-documented in the scientific literature, a closely related isomer, 3-ethyl-2,7-dimethyloctane , has been identified as a significant biological molecule.
Mouse Pheromone
3-ethyl-2,7-dimethyloctane has been identified as a testosterone-dependent urinary sex pheromone in male mice (Mus musculus).[4][5] Its production is under the control of androgen, and it is absent in the urine of castrated males but reappears after testosterone (B1683101) treatment.[4] This compound is believed to act as a releaser pheromone, attracting females and playing a role in reproductive signaling.[4]
Plant Volatile
Branched-chain alkanes are also found as components of plant volatile organic compounds (VOCs). While this compound has not been specifically identified, related compounds have been detected in the essential oil of plants such as Agathis borneensis. The analysis of these compounds is crucial for understanding plant-insect interactions and for the discovery of new bioactive molecules.
Experimental Protocols
Identification of Branched-Chain Alkanes from Natural Sources (e.g., Plant VOCs)
This protocol describes a general method for the collection and analysis of volatile organic compounds from plant headspace using gas chromatography-mass spectrometry (GC-MS).
1. Sample Collection (Headspace Solid-Phase Microextraction - HS-SPME):
-
Enclose the plant material (e.g., leaves, flowers) in a sealed, inert chamber (e.g., a glass desiccator).
-
Expose a solid-phase microextraction (SPME) fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the chamber for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.
-
The sampling time and temperature should be optimized based on the plant species and the volatility of the target analytes.
2. GC-MS Analysis:
-
Injector: Insert the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for separating volatile hydrocarbons.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
3. Data Analysis:
-
Identify the compounds by comparing their mass spectra with reference spectra in a database (e.g., NIST/Wiley library) and by comparing their retention indices with literature values.[1]
Hypothetical Synthesis of this compound
Step 1: Grignard Reaction
-
React 2-bromobutane (B33332) with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, sec-butylmagnesium bromide.
-
In a separate flask, react the Grignard reagent with 4-methyl-2-hexanone. This will result in the formation of the tertiary alcohol, 3-ethyl-4,6-dimethyloctan-3-ol, after acidic workup.
Step 2: Dehydration
-
Treat the resulting alcohol with a strong acid, such as sulfuric acid or phosphoric acid, and heat to induce dehydration. This will produce a mixture of isomeric alkenes.
Step 3: Hydrogenation
-
Subject the alkene mixture to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This will reduce the double bonds to yield the saturated alkane, this compound.
Purification: The final product would require purification, likely through fractional distillation, to separate it from any remaining starting materials or byproducts.
Signaling Pathways and Biological Effects (Hypothetical)
Specific signaling pathways for this compound have not been elucidated. However, long-chain branched alkanes are known to interact with biological systems, primarily due to their lipophilic nature.
Membrane Interactions: Their high hydrophobicity allows them to partition into lipid bilayers, potentially altering membrane fluidity and the function of membrane-bound proteins. This non-specific mechanism could influence various cellular processes.
Pheromonal Signaling: In the case of 3-ethyl-2,7-dimethyloctane, it is detected by the vomeronasal organ in mice, which is responsible for sensing pheromones.[5] This initiates a signal transduction cascade that ultimately leads to a behavioral response in the receiving animal. The exact receptors and downstream signaling molecules are a subject of ongoing research.
Metabolism: While generally considered to be relatively inert, long-chain alkanes can be metabolized by cytochrome P450 enzymes in some organisms, leading to the formation of alcohols and fatty acids.[6]
Visualizations
Caption: Workflow for the identification of volatile branched alkanes.
Caption: Hypothetical synthesis pathway for this compound.
Caption: Hypothetical pheromone signaling pathway.
Conclusion
This compound and its isomers represent an interesting area for further research. While the specific discovery and synthesis of this compound are not well-documented, the established biological role of 3-ethyl-2,7-dimethyloctane as a mouse pheromone highlights the potential for these branched alkanes to have significant biological activity. The experimental protocols and hypothetical pathways provided in this guide offer a foundation for researchers to explore the synthesis, identification, and biological function of this class of molecules. Further investigation is warranted to fully elucidate their roles in chemical ecology and to explore their potential applications in areas such as pest management and as novel therapeutic agents.
References
- 1. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3-ethyl-2,7-dimethyloctane | CAS#:62183-55-5 | Chemsrc [chemsrc.com]
- 4. 3-Ethyl-2,7-dimethyl octane, a testosterone dependent unique urinary sex pheromone in male mouse (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. House mouse - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermophysical Properties of 3-Ethyl-4,6-dimethyloctane
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the thermophysical properties of 3-Ethyl-4,6-dimethyloctane, a branched alkane with the molecular formula C12H26. Due to a lack of direct experimental data for this specific isomer in publicly available literature, this document focuses on the estimation of its key thermophysical properties through established theoretical models, primarily group contribution methods. For comparative purposes, experimental data for its straight-chain isomer, n-dodecane, is also presented. Furthermore, this guide details the standard experimental protocols for measuring fundamental thermophysical properties of liquid alkanes, providing a framework for future empirical studies. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require an understanding of the physical behavior of such compounds.
Introduction
This compound is a saturated hydrocarbon and an isomer of dodecane. While the thermophysical properties of linear alkanes are well-documented, data for many branched isomers are scarce. Understanding these properties is crucial for various applications, including chemical process design, formulation of fuels and lubricants, and as reference compounds in analytical chemistry. In the context of drug development, alkanes can serve as non-polar solvents or excipients, and their physical properties influence formulation stability and performance.
This guide addresses the absence of direct experimental data by employing estimation techniques and provides detailed methodologies for acquiring such data.
Estimated Thermophysical Properties of this compound
The thermophysical properties of this compound have been estimated using group contribution methods. These methods are founded on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups. For comparison, experimentally determined values for n-dodecane are provided.
Table 1: Estimated Thermophysical Properties of this compound and Experimental Data for n-Dodecane
| Property | This compound (Estimated) | n-Dodecane (Experimental)[1][2] | Unit |
| Molecular Formula | C12H26 | C12H26 | - |
| Molecular Weight | 170.33 | 170.33 | g/mol |
| Density (at 298.15 K) | ~ 0.76 | 0.749 | g/cm³ |
| Dynamic Viscosity (at 298.15 K) | ~ 1.5 | 1.374 | mPa·s |
| Thermal Conductivity (liquid, at 298.15 K) | ~ 0.12 | 0.135 | W/(m·K) |
| Isobaric Heat Capacity (liquid, at 298.15 K) | ~ 380 | 376.9 | J/(mol·K) |
Note: Estimated values for this compound are derived from group contribution methods and should be considered approximations. Experimental validation is recommended.
Experimental Protocols for Thermophysical Property Measurement
The following sections detail standard experimental methodologies for the determination of key thermophysical properties of liquid alkanes.
Density Measurement
The density of a liquid can be accurately measured using a vibrating tube densimeter.[3][4][5]
-
Principle: A U-shaped tube containing the sample liquid is electromagnetically excited to oscillate at its natural frequency.[5] This frequency is dependent on the mass of the tube and its contents. By measuring the oscillation period, the density of the liquid can be determined with high precision.
-
Apparatus: Vibrating tube densimeter, thermostat for temperature control, and a system for sample injection.
-
Procedure:
-
Calibrate the instrument using two fluids with known densities (e.g., dry air and deionized water).
-
Inject the sample liquid into the cleaned and dried U-tube, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium at the desired temperature, controlled by the thermostat.
-
Measure the oscillation period of the U-tube.
-
Calculate the density using the calibration constants and the measured period.
-
Repeat measurements at different temperatures as required.
-
Viscosity Measurement
The dynamic viscosity of liquid alkanes can be determined using a rolling-ball or rotational viscometer.[3][6]
-
Principle (Rolling-Ball Viscometer): This method measures the time it takes for a ball of known density and diameter to roll a specific distance through the liquid in an inclined tube.[3] The rolling time is proportional to the viscosity of the fluid.
-
Apparatus: Rolling-ball viscometer, temperature-controlled bath, and a stopwatch or electronic timer.
-
Procedure:
-
Fill the viscometer tube with the sample liquid and place it in the temperature-controlled bath.
-
Allow the sample to reach the desired temperature.
-
Incline the tube to a specific angle and release the ball.
-
Measure the time it takes for the ball to travel between two marked points on the tube.
-
Calculate the viscosity using the rolling time, ball and liquid densities, and instrument calibration constants.
-
Thermal Conductivity Measurement
The transient hot-wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids.[7][8][9]
-
Principle: A thin platinum wire immersed in the liquid is heated by a step-wise application of electric current. The wire acts as both a heating element and a resistance thermometer. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding fluid.[9] The short measurement time minimizes the effects of convection.[8]
-
Apparatus: Transient hot-wire apparatus, including a thin platinum wire, a constant current source, a resistance bridge, a data acquisition system, and a temperature-controlled sample cell.
-
Procedure:
-
Place the sample liquid in the measurement cell, ensuring the hot wire is fully submerged.
-
Allow the sample to reach thermal equilibrium.
-
Apply a constant current to the wire for a short duration (typically 1-2 seconds).
-
Record the change in the wire's resistance (and thus temperature) over time.
-
The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.
-
Heat Capacity Measurement
The isobaric heat capacity of liquids can be determined using a differential scanning calorimeter (DSC) or a dedicated microcalorimeter.[10][11]
-
Principle: A known mass of the sample is subjected to a controlled temperature program (e.g., a constant heating rate), and the heat flow required to maintain the same temperature as a reference pan is measured. This heat flow is directly proportional to the heat capacity of the sample.
-
Apparatus: Differential scanning calorimeter, sample pans, and a precision balance.
-
Procedure:
-
Perform a baseline measurement with empty sample and reference pans.
-
Accurately weigh a known reference material (e.g., sapphire) into a sample pan and perform a measurement to calibrate the instrument.
-
Accurately weigh the sample liquid into a hermetically sealed sample pan.
-
Place the sample pan and an empty reference pan in the DSC.
-
Heat the sample at a constant rate over the desired temperature range.
-
Record the heat flow to the sample.
-
Calculate the specific heat capacity by comparing the heat flow of the sample to that of the baseline and the reference material.
-
Visualizations
Experimental Workflow for Thermophysical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the thermophysical properties of a liquid alkane.
Caption: General workflow for experimental property determination.
Conclusion
While direct experimental data for the thermophysical properties of this compound are not currently available in the public domain, this guide provides reliable estimates based on established group contribution methods. Furthermore, the detailed experimental protocols offer a clear path for future empirical studies to determine these properties with high accuracy. The provided information serves as a valuable resource for researchers and professionals requiring an understanding of the physical characteristics of this and similar branched alkanes for modeling, process design, and formulation development.
References
- 1. Dodecane [webbook.nist.gov]
- 2. Dodecane (CAS 112-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. sweet.ua.pt [sweet.ua.pt]
- 4. researchgate.net [researchgate.net]
- 5. calnesis.com [calnesis.com]
- 6. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 7. researchgate.net [researchgate.net]
- 8. calnesis.com [calnesis.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
3-Ethyl-4,6-dimethyloctane GC-MS analysis protocol
An Application Note and Protocol for the GC-MS Analysis of 3-Ethyl-4,6-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument setup, and data analysis. The provided methodologies are designed to ensure reliable and reproducible qualitative and quantitative analysis of this branched-chain alkane, which is relevant in various fields including petrochemical analysis and as a reference standard in research and quality control.
Introduction
This compound is a branched-chain alkane with the molecular formula C12H26. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. This application note outlines a complete workflow from sample receipt to final data analysis.
Predicted Quantitative Data
The following table summarizes the key identifiers for this compound. The retention time is an estimate based on the analysis of similar branched alkanes on a non-polar column, and the major mass fragments are predicted based on established fragmentation patterns of branched alkanes.[1][2][3][4]
Table 1: Key Identifiers and Predicted GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C12H26 | [5] |
| Molecular Weight | 170.33 g/mol | [5][6][7] |
| CAS Number | 62183-66-8 | [5][7] |
| Predicted Retention Time | ~10-12 minutes | |
| Predicted Major m/z Fragments | 57, 71, 85, 99, 113, 141 | [1][3][4] |
| Molecular Ion (M+) | 170 (likely low abundance or absent) | [1][3] |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is recommended for liquid samples.
3.1.1. Materials
-
High-purity volatile solvent (e.g., hexane (B92381) or pentane)
-
This compound standard
-
Internal standard (e.g., n-Dodecane)
-
2 mL autosampler vials with PTFE-lined septa
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional)
3.1.2. Procedure
-
Solvent Selection: Dissolve the sample containing this compound in a high-purity volatile solvent such as hexane or pentane.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard: For enhanced quantitative accuracy, add an internal standard (e.g., n-Dodecane) at a known concentration to all standards and samples.
-
Sample Dilution: Dilute the unknown sample with the chosen solvent to ensure the concentration of this compound falls within the calibration range.
-
Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.
-
Particulate Removal: If the sample contains particulates, centrifuge the vial and transfer the supernatant to a clean vial, or filter the sample using a 0.22 µm PTFE syringe filter.
GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters for the analysis of this compound.
Table 2: Recommended GC-MS Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 50 °C, hold for 2 min. Ramp to 250 °C at 10 °C/min. Hold at 250 °C for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Speed | 1000 amu/s |
| Transfer Line Temp. | 280 °C |
Data Analysis
-
Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its expected retention time. Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern. The fragmentation of branched alkanes is dominated by cleavage at the branching points, leading to the formation of more stable carbocations.[1][2][3][4] For this compound, expect to see prominent peaks corresponding to the loss of alkyl groups at the ethyl and methyl branches. The molecular ion peak at m/z 170 is often of low abundance or absent in the mass spectra of highly branched alkanes.[1][3]
-
Quantitative Analysis:
-
Integrate the peak area of the target compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples using the generated calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
References
- 1. GCMS Section 6.9.2 [people.whitman.edu]
- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. This compound | C12H26 | CID 53424944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:62183-66-8 | Chemsrc [chemsrc.com]
- 7. This compound [webbook.nist.gov]
Application Notes and Protocols for the Synthesis of 3-Ethyl-4,6-dimethyloctane via Alkylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the branched alkane 3-Ethyl-4,6-dimethyloctane. The protocols herein describe two robust alkylation methodologies: a Grignard-based synthesis and a Corey-House synthesis. These methods are foundational in organic synthesis for the construction of complex carbon skeletons.
Introduction
This compound is a saturated hydrocarbon with a highly branched structure, making it a molecule of interest in fields such as fuel research, as a reference compound in analytical chemistry, and as a building block in organic synthesis. Its precise synthesis is crucial for obtaining high-purity samples for these applications. The following protocols detail two effective strategies for the construction of this molecule, leveraging common and versatile alkylation techniques.
Method 1: Grignard Reagent-Based Synthesis
This approach involves the synthesis of a tertiary alcohol via the addition of a Grignard reagent to a ketone, followed by dehydration and subsequent hydrogenation to yield the target alkane. This multi-step process offers a reliable route to highly substituted alkanes.
Experimental Protocol
Step 1: Synthesis of 3-Ethyl-4,6-dimethyloctan-3-ol via Grignard Reaction
-
Reaction Setup: A three-necked round-bottom flask is flame-dried and equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings are added to the flask.
-
Grignard Reagent Formation: A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide).
-
Reaction with Ketone: Once the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of 4-methyl-2-hexanone (B86756) in anhydrous diethyl ether is then added dropwise from the dropping funnel.
-
Reaction Completion and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Isolation: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-ethyl-4,6-dimethyloctan-3-ol.
Step 2: Dehydration of 3-Ethyl-4,6-dimethyloctan-3-ol
-
The crude tertiary alcohol is treated with a dehydrating agent such as sulfuric acid or phosphoric acid.
-
The mixture is heated to induce the elimination of water, producing a mixture of alkene isomers.
Step 3: Hydrogenation of the Alkene Mixture
-
The alkene mixture is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by GC or TLC).
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound.
-
Purification is achieved by fractional distillation.
Quantitative Data for Grignard-Based Synthesis
| Parameter | Value | Reference Analogy |
| Grignard Formation | ||
| 2-Bromobutane | 1.0 eq | [1] |
| Magnesium Turnings | 1.2 eq | [2] |
| Solvent | Anhydrous Diethyl Ether | [1] |
| Reaction with Ketone | ||
| 4-Methyl-2-hexanone | 1.0 eq | General Grignard Protocol |
| Reaction Temperature | 0 °C to Room Temp. | [1] |
| Reaction Time | 1-2 hours | [2] |
| Dehydration | ||
| Dehydrating Agent | H₂SO₄ or H₃PO₄ | [3] |
| Temperature | Heat | [3] |
| Hydrogenation | ||
| Catalyst | 10% Pd/C | [3] |
| Hydrogen Pressure | 1 atm to 50 psi | [3] |
| Overall Yield (Hypothetical) | 60-70% | Estimated from similar syntheses |
Workflow for Grignard-Based Synthesis
Caption: Workflow for the Grignard-based synthesis of this compound.
Method 2: Corey-House Synthesis
The Corey-House synthesis provides a more direct route for coupling two alkyl fragments. This method involves the preparation of a lithium dialkylcuprate (Gilman reagent) which then reacts with an alkyl halide to form the desired carbon-carbon bond.[4]
Experimental Protocol
Step 1: Preparation of sec-Butyllithium (B1581126)
-
Reaction Setup: A flame-dried, three-necked flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Lithium metal is added to the flask containing anhydrous diethyl ether.
-
Formation of Alkyllithium: A solution of 2-bromobutane in anhydrous diethyl ether is added slowly to the lithium dispersion. The reaction is initiated, often with gentle warming, and then maintained at a gentle reflux.
Step 2: Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent)
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, copper(I) iodide is suspended in anhydrous diethyl ether and cooled to -78 °C.
-
Formation of Gilman Reagent: The freshly prepared sec-butyllithium solution is added dropwise to the copper(I) iodide suspension. The reaction mixture is stirred at low temperature to ensure the complete formation of the Gilman reagent.
Step 3: Coupling Reaction
-
Addition of Alkyl Halide: To the Gilman reagent at -78 °C, a solution of 3-bromo-2-methylpentane in anhydrous diethyl ether is added slowly.
-
Reaction Completion: The reaction is allowed to warm slowly to room temperature and stirred for several hours.
-
Workup and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound.
Quantitative Data for Corey-House Synthesis
| Parameter | Value | Reference Analogy |
| Alkyllithium Formation | ||
| 2-Bromobutane | 1.0 eq | [4] |
| Lithium Metal | 2.0 eq | [4] |
| Solvent | Anhydrous Diethyl Ether | [4] |
| Gilman Reagent Formation | ||
| sec-Butyllithium | 2.0 eq | [4] |
| Copper(I) Iodide | 1.0 eq | [4] |
| Temperature | -78 °C | [5] |
| Coupling Reaction | ||
| 3-Bromo-2-methylpentane | 1.0 eq | [5] |
| Reaction Temperature | -78 °C to Room Temp. | [5] |
| Reaction Time | 2-4 hours | [5] |
| Overall Yield (Hypothetical) | 70-80% | Estimated from similar syntheses |
Workflow for Corey-House Synthesis
Caption: Workflow for the Corey-House synthesis of this compound.
Safety Precautions
-
Both Grignard reagents and organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are essential for the success of these reactions.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reactions involving pyrophoric reagents should be performed in a fume hood and with appropriate fire-extinguishing equipment readily available.
Conclusion
The synthesis of this compound can be effectively achieved through either a Grignard-based approach or a Corey-House synthesis. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the successful synthesis of this and other highly branched alkanes.
References
Application Notes & Protocols: Analysis of 3-Ethyl-4,6-dimethyloctane in Petroleum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4,6-dimethyloctane is a branched alkane that can be found in various petroleum products. As a specific C12 hydrocarbon isomer, its presence and concentration can be of interest in several areas of petroleum geochemistry and environmental analysis. Branched alkanes can serve as important biomarkers, providing insights into the origin, thermal maturity, and biodegradation of crude oil.[1][2][3][4] The analysis of such compounds is crucial for oil exploration, fingerprinting oil spills for source identification, and understanding the complex composition of petroleum mixtures.[1][3][5]
This document provides detailed application notes and protocols for the analysis of this compound in petroleum samples using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[1][3][6]
Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the analysis of complex hydrocarbon mixtures found in petroleum.[1][3][6] The gas chromatograph separates the individual components of a sample based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing a unique mass spectrum for each component that allows for its identification and quantification.
Expected Mass Spectrum of this compound (C12H26)
While a specific, publicly available mass spectrum for this compound was not found in the NIST database[7], the fragmentation pattern of branched alkanes is well-understood. The molecular ion peak (M+) for C12H26 would be at m/z 170.[8] However, for alkanes, the molecular ion is often weak or absent. The mass spectrum would be characterized by a series of fragment ions corresponding to the loss of alkyl groups. Common fragments for branched alkanes include clusters of peaks separated by 14 mass units (CH2 groups). The fragmentation will preferentially occur at the branching points, leading to more stable secondary and tertiary carbocations. Therefore, significant peaks would be expected from the cleavage at the ethyl and methyl branches of the octane (B31449) backbone.
Quantitative Data Presentation
The following table is a template for presenting quantitative data for this compound in various petroleum samples. Researchers should populate this table with their own experimental data.
| Sample ID | Petroleum Type | Concentration of this compound (µg/g or ng/µL) | Method of Quantification | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Sample-001 | Light Crude | User-defined | External Standard | User-defined | User-defined |
| Sample-002 | Weathered Oil | User-defined | Internal Standard | User-defined | User-defined |
| Sample-003 | Diesel Fuel | User-defined | Standard Addition | User-defined | User-defined |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the volatility of the target analyte and the complexity of the sample matrix.[9][10][11] For a C12 alkane like this compound, direct injection of a diluted sample is often feasible.
Protocol for Direct Injection of Liquid Petroleum Samples:
-
Sample Collection: Collect petroleum samples in clean glass vials with PTFE-lined caps (B75204) to avoid contamination.[11]
-
Dilution: Accurately weigh a representative portion of the petroleum sample (e.g., 100 mg) into a volumetric flask.
-
Solvent Addition: Dilute the sample with a high-purity volatile solvent such as hexane, dichloromethane, or iso-octane.[9][11] A typical dilution factor might be 1:100 or 1:1000 (v/v), depending on the expected concentration of the analyte.
-
Internal Standard Spiking (Optional but Recommended for Accurate Quantification): Add a known concentration of an internal standard that is not naturally present in the sample (e.g., a deuterated alkane) to both the calibration standards and the samples.
-
Homogenization: Thoroughly mix the solution by vortexing or sonication to ensure homogeneity.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.[9]
-
Transfer: Transfer the filtered sample to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of C12 hydrocarbons. These should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Logical Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathway (Geochemical Context)
In the context of petroleum geochemistry, there isn't a "signaling pathway" in the biological sense. However, the presence and relative abundance of specific biomarkers like branched alkanes can indicate the geochemical history of the petroleum.
Caption: Geochemical pathway from organic matter to altered petroleum hydrocarbons.
References
- 1. agilent.com [agilent.com]
- 2. Biomarker Analysis in Petroleum Samples Using GC×GC-HRTOFMS with an Ion Source Combining Electron Ionization (EI) and Photo Ionization (PI | Applications Notes | JEOL Ltd. [jeol.com]
- 3. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
- 4. Petroleum geochemistry - Wikipedia [en.wikipedia.org]
- 5. gcms.cz [gcms.cz]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C12H26 | CID 53424944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Sample preparation GC-MS [scioninstruments.com]
Application Notes and Protocols for the Synthesis of 3-Ethyl-4,6-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for a proposed multi-step synthesis of the branched alkane, 3-Ethyl-4,6-dimethyloctane. As no direct synthesis is readily available in the literature, this protocol is constructed based on well-established and reliable organic chemistry transformations. The proposed route involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [PubChem][1] |
| Molecular Weight | 170.33 g/mol | [PubChem][1] |
| CAS Number | 62183-66-8 | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process starting from commercially available reagents. The key steps are:
-
Grignard Reaction: Formation of a tertiary alcohol, 4-Ethyl-3,6-dimethyloctan-4-ol, by reacting 4-methylhexan-3-one (B91998) with sec-butylmagnesium bromide.
-
Dehydration: Elimination of water from the tertiary alcohol using a strong acid catalyst to yield a mixture of alkene isomers.
-
Catalytic Hydrogenation: Reduction of the alkene mixture to the desired saturated alkane, this compound, using hydrogen gas and a palladium catalyst.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the Grignard reaction. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
Step 1: Synthesis of 4-Ethyl-3,6-dimethyloctan-4-ol via Grignard Reaction
This procedure details the formation of the tertiary alcohol intermediate.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
4-Methylhexan-3-one
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Iodine crystal (optional, for initiation)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Protocol:
-
Preparation of Grignard Reagent:
-
Place magnesium turnings (1.1 eq) in the flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine if necessary to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether.
-
Add a small amount of the 2-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubble formation and a gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the sec-butylmagnesium bromide.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 4-methylhexan-3-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude tertiary alcohol, 4-Ethyl-3,6-dimethyloctan-4-ol. The crude product can be purified by vacuum distillation if necessary.
-
Step 2: Dehydration of 4-Ethyl-3,6-dimethyloctan-4-ol
This step converts the tertiary alcohol into a mixture of alkene isomers.
Materials:
-
Crude 4-Ethyl-3,6-dimethyloctan-4-ol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
Protocol:
-
Place the crude 4-Ethyl-3,6-dimethyloctan-4-ol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 10% by volume).
-
Heat the mixture gently using a heating mantle. The alkene products will begin to distill.[2][3]
-
Collect the distillate, which will contain the alkene isomers and some water.
-
Wash the collected distillate with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a water wash.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
The resulting liquid is a mixture of 3-Ethyl-4,6-dimethyloctene isomers, which can be used in the next step without further purification.
Step 3: Catalytic Hydrogenation to this compound
This final step saturates the carbon-carbon double bond to yield the target alkane.
Materials:
-
Alkene mixture from Step 2
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon of H₂)
-
Filter apparatus (e.g., Celite pad)
Protocol:
-
Dissolve the alkene mixture in a suitable solvent like ethanol in the hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst (typically 1-5 mol%). Caution: Pd/C can be pyrophoric when dry.
-
Seal the vessel and purge it with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC, GC, or hydrogen uptake). This may take several hours.[4][5][6]
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent. The remaining liquid is the crude this compound.
-
Purify the product by fractional distillation to obtain the high-purity alkane.
Data Presentation
The following table summarizes the key reactants and expected products for this synthesis.
| Step | Reactant 1 | Reactant 2 | Product | Expected Yield (%) |
| 1 | 2-Bromobutane | 4-Methylhexan-3-one | 4-Ethyl-3,6-dimethyloctan-4-ol | 75-85 |
| 2 | 4-Ethyl-3,6-dimethyloctan-4-ol | H₂SO₄ (cat.) | 3-Ethyl-4,6-dimethyloctene isomers | 80-90 |
| 3 | 3-Ethyl-4,6-dimethyloctene isomers | H₂ / Pd/C | This compound | >95 |
Yields are estimates based on similar reactions in the literature and may vary.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (M⁺ at m/z 170) and fragmentation pattern, and to assess purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the absence of double bonds or hydroxyl groups.
References
- 1. This compound | C12H26 | CID 53424944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for FT-IR Spectroscopy of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction to FT-IR Spectroscopy of Branched Alkanes
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of branched alkanes. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule.
For branched alkanes, FT-IR spectroscopy is particularly useful for identifying key structural features that distinguish them from their linear counterparts. These features include the presence of methyl (-CH₃), methylene (B1212753) (-CH₂), and methine (C-H) groups, as well as specific arrangements of these groups that form characteristic branching structures like isopropyl and tert-butyl moieties. The infrared spectrum of an alkane is typically characterized by strong absorptions arising from C-H stretching and bending vibrations.[1][2] While C-C stretching and bending bands also occur, they are generally weaker and fall in the complex "fingerprint region" (below 1500 cm⁻¹), making them less useful for routine identification.[3]
This document provides detailed application notes and protocols for the analysis of branched alkanes using FT-IR spectroscopy, covering spectral interpretation, sample preparation, and quantitative analysis of branching.
Characteristic FT-IR Absorption Bands of Branched Alkanes
The infrared spectra of branched alkanes are dominated by C-H stretching and bending vibrations. The presence, position, and intensity of these bands provide valuable information about the molecular structure.
2.1. C-H Stretching Vibrations (3000-2850 cm⁻¹)
This region is one of the most informative for alkanes. The stretching vibrations of C-H bonds in methyl, methylene, and methine groups occur at slightly different frequencies, allowing for their differentiation.
-
Methyl Groups (-CH₃): Exhibit both asymmetric and symmetric stretching vibrations.
-
Asymmetric stretch (νas): ~2962 cm⁻¹ (strong)
-
Symmetric stretch (νs): ~2872 cm⁻¹ (medium)
-
-
Methylene Groups (-CH₂): Also show asymmetric and symmetric stretching.
-
Asymmetric stretch (νas): ~2926 cm⁻¹ (strong)
-
Symmetric stretch (νs): ~2853 cm⁻¹ (medium)
-
-
Methine Groups (-CH): The C-H stretching vibration for a tertiary carbon is generally weak and often obscured by the stronger methyl and methylene absorptions. It typically appears around 2890 cm⁻¹.
2.2. C-H Bending (Deformation) Vibrations (1485-1365 cm⁻¹)
The bending vibrations of C-H bonds are also characteristic of the type of group present.
-
Methylene Scissoring: A characteristic absorption for methylene groups is observed around 1465 cm⁻¹.
-
Methyl Bending (Umbrella Mode): Methyl groups display an asymmetric and a symmetric bending vibration.
-
Asymmetric bend: ~1450 cm⁻¹ (medium)
-
Symmetric bend (umbrella mode): ~1375 cm⁻¹ (medium to strong)
-
2.3. Characteristic Bands for Branched Structures
Specific branching patterns give rise to distinct features in the IR spectrum:
-
Isopropyl Group (-CH(CH₃)₂): This group is characterized by a doublet in the C-H symmetric bending region, with two bands of roughly equal intensity appearing at approximately 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹. The C-H stretching of the tertiary carbon is weak and appears around 2890 cm⁻¹.
-
Tert-Butyl Group (-C(CH₃)₃): The presence of a tert-butyl group leads to a strong, sharp absorption band around 1395-1390 cm⁻¹ and a second, stronger, and broader band around 1365 cm⁻¹. The C-H stretching vibrations of the methyl groups are also prominent.
-
Gem-Dimethyl Group (-C(CH₃)₂-): Similar to the isopropyl group, a gem-dimethyl group (two methyl groups on the same carbon) within a longer chain also results in a doublet in the 1385-1365 cm⁻¹ region.
2.4. Skeletal Vibrations (Fingerprint Region, < 1300 cm⁻¹)
The region below 1300 cm⁻¹ is known as the fingerprint region and contains complex absorptions from C-C stretching and various bending and rocking vibrations.[3] While difficult to interpret from first principles, the unique pattern in this region can be used to identify a specific compound by comparison with a reference spectrum. For long-chain alkanes, a rocking vibration for sequences of four or more methylene groups can be observed around 720 cm⁻¹.[3][4]
Summary of Quantitative Data
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Asymmetric Stretch | Methyl (-CH₃) | ~2962 | Strong | |
| C-H Symmetric Stretch | Methyl (-CH₃) | ~2872 | Medium | |
| C-H Asymmetric Stretch | Methylene (-CH₂) | ~2926 | Strong | |
| C-H Symmetric Stretch | Methylene (-CH₂) | ~2853 | Medium | |
| C-H Stretch | Methine (-CH) | ~2890 | Weak | Often obscured by methyl and methylene stretches. |
| C-H Asymmetric Bend | Methyl (-CH₃) | ~1450 | Medium | |
| C-H Symmetric Bend (Umbrella) | Methyl (-CH₃) | ~1375 | Medium-Strong | A key indicator for methyl groups. |
| C-H Scissoring Bend | Methylene (-CH₂) | ~1465 | Medium | |
| C-H Symmetric Bend (Doublet) | Isopropyl Group | ~1385-1380 and ~1370-1365 | Medium | Two bands of nearly equal intensity. |
| C-H Symmetric Bend (Split) | Tert-Butyl Group | ~1395-1390 and ~1365 | Strong | The 1365 cm⁻¹ band is typically stronger and broader. |
| -(CH₂)n- Rocking (n≥4) | Long Methylene Chain | ~720 | Weak-Medium | Indicates the presence of a straight-chain segment of at least four methylene groups.[3][4] |
Experimental Protocols
3.1. Sample Preparation (Liquid Alkanes)
Liquid alkanes are typically analyzed neat (undiluted) using Attenuated Total Reflectance (ATR) FT-IR spectroscopy or as a thin film between salt plates (e.g., KBr, NaCl) for transmission measurements. The ATR method is generally preferred for its simplicity and minimal sample preparation.
Protocol for ATR-FTIR Analysis of Liquid Branched Alkanes:
-
Instrument Setup:
-
Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.
-
Select an appropriate spectral range, typically 4000 to 650 cm⁻¹.
-
Set the desired resolution (4 cm⁻¹ is sufficient for most applications) and the number of scans to be co-added (e.g., 16 or 32 scans) to achieve a good signal-to-noise ratio.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or hexane) and a soft, lint-free wipe.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
-
Sample Analysis:
-
Place a small drop of the liquid alkane sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the ATR crystal thoroughly with the appropriate solvent to remove all traces of the sample.
-
3.2. Instrument Parameters
-
Spectrometer: A standard FT-IR spectrometer.
-
Accessory: An ATR accessory with a diamond or zinc selenide (B1212193) crystal is suitable for most alkanes.
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal averaged)
-
Apodization: Happ-Genzel is a commonly used function.
Quantitative Analysis: Determination of Branching Index
A semi-quantitative measure of the degree of branching in an alkane or a mixture of alkanes can be determined by calculating a "branching index" or "branching factor". This is often based on the relative intensities of the methylene (-CH₂) and methyl (-CH₃) absorption bands.[5] An increase in the proportion of methyl groups relative to methylene groups indicates a higher degree of branching.
Protocol for Calculating the Branching Index:
-
Acquire a High-Quality Spectrum: Follow the protocol in section 3.1 to obtain a clean, high signal-to-noise FT-IR spectrum of the alkane sample.
-
Baseline Correction:
-
Apply a baseline correction to the spectrum to ensure accurate peak height measurements.
-
For the C-H stretching region, a common practice is to draw a linear baseline connecting the minima on either side of the absorption bands of interest (e.g., from approximately 3000 cm⁻¹ to 2800 cm⁻¹). Some studies have used a flat baseline drawn from the absorbance value at 3100 cm⁻¹.[6] The choice of baseline should be consistent across all samples being compared.
-
-
Measure Peak Heights (or Areas):
-
Measure the absorbance (height) of the asymmetric methylene stretch (A_CH₂) at approximately 2926 cm⁻¹.
-
Measure the absorbance (height) of the asymmetric methyl stretch (A_CH₃) at approximately 2962 cm⁻¹.
-
Using peak areas instead of heights can sometimes provide more robust results, as it is less sensitive to changes in peak shape. The integration limits should be set consistently for all analyses.
-
-
Calculate the Branching Index:
-
The branching index can be calculated as the ratio of the absorbance of the methyl peak to the methylene peak: Branching Index = A_CH₃ / A_CH₂
-
Alternatively, the inverse ratio is also used in some literature, referred to as the CH₂/CH₃ ratio.[4][5] It is crucial to define the specific ratio used and apply it consistently. CH₂/CH₃ Ratio = A_CH₂ / A_CH₃
-
-
Calibration (Optional but Recommended):
-
For more accurate quantitative analysis, a calibration curve can be generated.
-
Prepare a series of standards with known ratios of branched to linear alkanes (or known numbers of methyl and methylene groups).
-
Measure the FT-IR spectra of these standards and calculate the branching index for each.
-
Plot the calculated branching index against the known structural parameter (e.g., the ratio of methyl to methylene groups). This calibration curve can then be used to estimate the degree of branching in unknown samples.
-
Visualizations
Caption: Experimental workflow for FT-IR analysis of branched alkanes.
Caption: Relationship between branched alkane structures and their IR peaks.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. essentialftir.com [essentialftir.com]
- 5. web.williams.edu [web.williams.edu]
- 6. researchgate.net [researchgate.net]
Application Notes: 3-Ethyl-4,6-dimethyloctane in Materials Science
Disclaimer: There is currently no specific, publicly available research detailing the applications of 3-Ethyl-4,6-dimethyloctane in materials science. The following application notes are representative examples based on the known properties and uses of structurally similar highly branched alkanes, such as isododecane and other isoalkanes. These notes are intended to provide a hypothetical framework for researchers exploring novel applications for such molecules.
Introduction
This compound is a highly branched, saturated aliphatic hydrocarbon. Its molecular structure—lacking a linear chain and possessing multiple alkyl branches—suggests several advantageous properties for materials science applications. These include a low freezing point, low viscosity, high thermal and oxidative stability, and excellent solvency for non-polar materials.[1][2] These characteristics make it a promising candidate for use as a high-performance solvent, a lubricant base oil or additive, and a medium for polymer synthesis and nanoparticle dispersion.[3]
Application 1: High-Performance Solvent for Polymer Processing and Thin-Film Deposition
Highly branched alkanes are valued as solvents due to their chemical inertness, controlled volatility, and ability to dissolve a range of non-polar polymers and organic molecules.[4] Their low viscosity and high spreadability facilitate the formation of uniform, thin films.[5]
Key Advantages:
-
Excellent Solvency: Capable of dissolving low-polarity polymers (e.g., polyolefins, polystyrenes) and organic semiconductors for solution-based processing.
-
Controlled Evaporation: The branching of the molecule allows for a quick-drying quality, which is crucial for forming consistent thin films without residual solvent.[4]
-
Low Surface Tension: Promotes excellent wetting of various substrates, ensuring uniform coating.
-
Inert Nature: As a saturated hydrocarbon, it is less reactive than many other organic solvents, preventing unwanted side reactions with the solute.[6]
Quantitative Data: Estimated Physical Properties
The following table presents estimated physical properties for this compound, benchmarked against the known properties of a similar C12 branched alkane, isododecane.
| Property | Estimated Value for this compound | Isododecane (Reference) |
| Molecular Formula | C13H28 | C12H26 |
| Molecular Weight | 184.37 g/mol | 170.33 g/mol |
| Boiling Point | ~190-210 °C | ~180 °C[7] |
| Viscosity @ 25°C | ~1.5 - 2.5 cP | ~1 cP |
| Density @ 20°C | ~0.76 - 0.78 g/cm³ | ~0.75 g/cm³ |
| Flash Point | ~65-75 °C | ~60 °C[7] |
| Solubility in Water | Insoluble | Insoluble |
Note: These values are estimations and require experimental verification.
Experimental Protocol: Polymer Thin-Film Fabrication via Spin Coating
This protocol describes the use of this compound as a solvent for creating a thin film of polystyrene on a silicon wafer.
Materials:
-
This compound (synthesis grade)
-
Polystyrene (Mw = 280,000 g/mol )
-
Silicon wafers
-
Isopropanol (B130326) and deionized water for cleaning
Equipment:
-
Analytical balance
-
Magnetic stirrer and hotplate
-
Spin coater
-
Fume hood
Procedure:
-
Solution Preparation:
-
In a fume hood, prepare a 2% (w/v) solution of polystyrene in this compound.
-
Weigh 0.2 g of polystyrene and dissolve it in 10 mL of the solvent.
-
Gently stir the mixture at 40°C until the polymer is fully dissolved (approximately 2-3 hours).
-
-
Substrate Cleaning:
-
Clean the silicon wafers by sonicating them sequentially in isopropanol and deionized water for 15 minutes each.
-
Dry the wafers with a stream of nitrogen gas.
-
-
Spin Coating:
-
Place a cleaned silicon wafer on the spin coater chuck.
-
Dispense approximately 0.5 mL of the polystyrene solution onto the center of the wafer.
-
Spin coat using a two-step program:
-
Step 1: 500 rpm for 10 seconds (for even spreading).
-
Step 2: 3000 rpm for 45 seconds (for film thinning).
-
-
-
Annealing:
-
Transfer the coated wafer to a hotplate and anneal at 90°C for 10 minutes to remove any residual solvent.
-
-
Characterization:
-
Analyze the resulting film for thickness, uniformity, and surface roughness using techniques like ellipsometry or atomic force microscopy (AFM).
-
Application 2: Additive for High-Performance Lubricants
Branched alkanes (iso-paraffins) are preferred components in lubricating oils due to their low pour points, high viscosity indexes, and stability against thermal and oxidative degradation.[1] The complex branching of this compound can disrupt the formation of wax crystals at low temperatures, thereby improving the lubricant's flow characteristics.[3]
Key Advantages:
-
Low Pour Point: The irregular molecular structure hinders crystallization, allowing the lubricant to remain fluid at lower temperatures.[1]
-
Thermal Stability: Saturated C-C and C-H bonds provide resistance to thermal breakdown under high-temperature operating conditions.
-
Boundary Lubrication: Can form a protective, low-friction film on metal surfaces, preventing direct contact and reducing wear.[8]
Experimental Protocol: Evaluation of Lubricity and Wear Resistance
This protocol outlines a method to test the performance of this compound as an additive in a base lubricant oil using a four-ball wear tester.
Materials:
-
Base lubricant oil (e.g., a Group III mineral oil)
-
This compound (additive)
-
Standard steel balls for four-ball tester
Equipment:
-
Four-ball wear tester
-
Optical microscope for wear scar measurement
Procedure:
-
Lubricant Formulation:
-
Prepare a series of lubricant blends by adding this compound to the base oil at different concentrations (e.g., 1%, 2%, 5% by volume).
-
Include a control sample of the pure base oil.
-
-
Four-Ball Wear Test:
-
Assemble the four-ball test configuration according to ASTM D4172 standard.
-
Fill the test cup with the lubricant sample.
-
Conduct the test under the following conditions:
-
Load: 40 kgf (392 N)
-
Speed: 1200 rpm
-
Temperature: 75 °C
-
Duration: 60 minutes
-
-
-
Data Collection and Analysis:
-
After the test, clean the three stationary balls with a suitable solvent.
-
Measure the diameter of the wear scars on each of the three balls using an optical microscope.
-
Calculate the average wear scar diameter for each lubricant formulation.
-
-
Comparison:
-
Compare the average wear scar diameters of the additized lubricants with the control. A smaller wear scar indicates improved anti-wear properties.
-
Tabulate the results for clear comparison.
-
Visualizations
Diagram 1: Polymer Thin-Film Fabrication Workflow
Caption: Workflow for polymer thin-film fabrication using a branched alkane solvent.
Diagram 2: Lubricant Performance Evaluation Logic
References
- 1. US6093861A - Lubricating oil composition - Google Patents [patents.google.com]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. researchgate.net [researchgate.net]
- 4. Isododecane in Cosmetics: Benefits, Uses, and Formulation Tips [letsmakebeauty.com]
- 5. Isododecane | Cosmetic Ingredients Guide [ci.guide]
- 6. youtube.com [youtube.com]
- 7. hlextract.com [hlextract.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Purity Isolation of 3-Ethyl-4,6-dimethyloctane via Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 3-Ethyl-4,6-dimethyloctane, a branched alkane, from a mixture of closely related isomers using fractional distillation. Due to the subtle differences in boiling points among C12 alkane isomers, a high-efficiency fractional distillation apparatus is essential for achieving high purity. This document outlines the theoretical principles, experimental setup, and a step-by-step protocol for the purification process. Additionally, it details the use of gas chromatography (GC) with flame ionization detection (FID) for the quantitative analysis of the purified fractions, ensuring the final product meets the stringent purity requirements for research and development applications.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C12H26. As with many alkanes, its synthesis can result in a mixture of structural isomers with very similar physical properties, making their separation a significant challenge. Fractional distillation is a fundamental and widely used technique for separating liquid mixtures based on differences in their boiling points. For compounds with close boiling points, such as alkane isomers, the efficiency of the distillation column, characterized by the number of theoretical plates, is a critical factor in achieving effective separation. This note describes a robust method for the purification of this compound, followed by purity assessment using gas chromatography.
Data Presentation
Successful purification of this compound from its isomers relies on the small differences in their boiling points. The following table summarizes the key physical properties of the target compound and some of its potential isomeric impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C12H26 | 170.33 | ~210-215 (Predicted) |
| n-Dodecane | C12H26 | 170.33 | 216 |
| 3,4-Dimethyloctane (B100316) | C10H22 | 142.28 | 166[1] |
| 3,5-Dimethyloctane | C10H22 | 142.28 | 160[2] |
Note: The boiling point for this compound is an estimated value based on the boiling points of similar branched dodecane (B42187) isomers. The significant difference in boiling points between the C10 and C12 isomers illustrates the feasibility of separation by fractional distillation.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol details the separation of this compound from a mixture containing other alkane isomers.
Materials and Equipment:
-
Crude this compound mixture
-
Round-bottom flask (250 mL or appropriate size)
-
Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)
-
Distillation head with a condenser and a collection flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or temperature probe (-10 to 360 °C)
-
Boiling chips
-
Insulating glass wool or aluminum foil
-
Laboratory clamps and stand
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound mixture and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Insert the thermometer or temperature probe into the distillation head, ensuring the bulb is positioned slightly below the side arm leading to the condenser.
-
Connect the condenser to a circulating water source (cold water in at the bottom, out at the top).
-
Place a collection flask at the outlet of the condenser.
-
Insulate the fractionating column and the neck of the flask with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation Process:
-
Begin heating the flask gently using the heating mantle.
-
Observe the mixture as it begins to boil and the vapor rises into the fractionating column.
-
Adjust the heating rate to establish a slow and steady distillation rate, approximately 1-2 drops per second into the collection flask.
-
Monitor the temperature at the distillation head. Initially, lower-boiling impurities will distill.
-
Collect the initial fraction (forerun) in a separate flask and set it aside.
-
As the distillation progresses, the temperature will rise and then stabilize at the boiling point of the desired compound. Collect the fraction that distills at a constant temperature, which is expected to be in the range of this compound.
-
Change collection flasks as the temperature begins to rise again, indicating the distillation of higher-boiling impurities.
-
Stop the distillation before the flask runs dry.
-
-
Fraction Analysis:
-
Label all collected fractions clearly.
-
Analyze the purity of each fraction using the Gas Chromatography protocol outlined below.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol is for the quantitative analysis of the purity of the collected distillation fractions.
Materials and Equipment:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar, such as DB-1 or equivalent)
-
Autosampler or manual syringe
-
High-purity carrier gas (Helium or Hydrogen)
-
Air and Hydrogen for the FID
-
Vials and caps
-
Volatile solvent (e.g., hexane (B92381) or pentane) for sample dilution
-
Data acquisition and processing software
GC-FID Conditions:
| Parameter | Value |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of each collected fraction (and the initial crude mixture for comparison) in the chosen volatile solvent. A concentration of approximately 1 mg/mL is a good starting point.
-
-
GC Analysis:
-
Set up the GC-FID system according to the conditions listed in the table above.
-
Inject the prepared samples into the GC.
-
Record the chromatograms for each sample.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the desired fraction using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Principle of fractional distillation for isomer separation.
References
Application Notes and Protocols for the Analytical Identification of C12H26 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers. These isomers often exhibit similar physicochemical properties, presenting a significant analytical challenge for their individual identification and quantification. In fields such as petrochemical analysis, environmental science, and drug development, where the specific isomeric composition can influence chemical reactivity, toxicity, and efficacy, robust analytical techniques are paramount. This document provides detailed application notes and experimental protocols for the identification of C12H26 isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Techniques Overview
The successful identification of C12H26 isomers relies on a combination of a high-resolution separation technique and a sensitive detection method capable of providing structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile and semi-volatile organic compounds like dodecane isomers. Capillary GC offers high separation efficiency, primarily based on the boiling points and polarities of the isomers. Mass spectrometry provides fragmentation patterns that serve as molecular fingerprints, aiding in the elucidation of the carbon skeleton's branching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of organic molecules.[1] By analyzing chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms within an isomer can be determined, offering unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle of Separation
In gas chromatography, the separation of dodecane isomers is achieved based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium) and a liquid stationary phase coated within a long, thin capillary column.[2] On a non-polar stationary phase, the elution order of alkane isomers is generally correlated with their boiling points. More highly branched isomers are typically more volatile (have lower boiling points) and therefore elute earlier than their linear or less branched counterparts. The Kovats Retention Index (RI) is a standardized measure used to compare retention times of compounds across different GC systems and conditions.
Data Presentation: Quantitative GC-MS Data for Selected C12H26 Isomers
The following table summarizes the Kovats Retention Indices (RI) for n-dodecane and two of its branched isomers on a standard non-polar stationary phase. This data illustrates the principle that increased branching leads to a lower retention index.
| Isomer Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Kovats Retention Index (Non-polar column) |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 170.33 | 216.2 | 1200[3][4] |
| 2-Methylundecane | CH₃(CH₂)₈CH(CH₃)₂ | 170.33 | 210.1 | 1165[5] |
| 5-Methylundecane | CH₃(CH₂)₅CH(CH₃)(CH₂)₃CH₃ | 170.33 | 211.8 | 1157[1] |
Mass Spectral Data
The mass spectrum of the molecular ion (M+) for all C12H26 isomers will have a mass-to-charge ratio (m/z) of 170. However, the fragmentation patterns will differ based on the stability of the carbocations formed upon ionization.
| Isomer Name | Key Fragment Ions (m/z) | Interpretation |
| n-Dodecane | 43, 57, 71, 85 | Characteristic cleavage at C-C bonds, forming stable secondary carbocations. |
| 2-Methylundecane | 43, 57, 71, 85, 155 | The peak at m/z 155 corresponds to the loss of a methyl group (M-15), which is a characteristic fragmentation for 2-methylalkanes. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general method for the separation and identification of C12H26 isomers.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing C12H26 isomers in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 10-100 µg/mL.
-
If quantitative analysis is required, add a suitable internal standard (e.g., n-undecane or n-tridecane) at a known concentration.
-
Vortex the sample to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet in split mode (split ratio 50:1).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
3. Data Analysis:
-
Identify the peaks corresponding to the C12H26 isomers based on their retention times.
-
Calculate the Kovats Retention Index for each peak using a series of n-alkane standards run under the same conditions.
-
Compare the obtained mass spectra with a reference library (e.g., NIST Mass Spectral Library) for tentative identification.
-
Confirm the identity of each isomer by comparing its retention index and mass spectrum with those of authentic reference standards.
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of C12H26 isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle of Isomer Differentiation
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule.[1] For C12H26 isomers, key distinguishing features in their NMR spectra include:
-
Number of Signals: The number of unique signals in the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons, respectively. Symmetrical isomers will have fewer signals than asymmetrical ones.
-
Chemical Shift (δ): The position of a signal (in ppm) is indicative of the electronic environment of the nucleus. Protons and carbons in different positions relative to the branching points will have distinct chemical shifts.
-
Signal Multiplicity (Splitting): In ¹H NMR, the splitting of a signal into multiple peaks (e.g., doublet, triplet, quartet) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.
-
Integration: In ¹H NMR, the area under each signal is proportional to the number of protons it represents.
Data Presentation: Quantitative NMR Data for Selected C12H26 Isomers
The following tables summarize the ¹H and ¹³C NMR chemical shifts for n-dodecane and 2-methylundecane.
¹H NMR Data (CDCl₃, 400 MHz)
| Isomer Name | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| n-Dodecane | 0.88 | Triplet | 6H | -CH₃ |
| 1.26 | Multiplet | 20H | -(CH₂)₁₀- | |
| 2-Methylundecane | 0.86 | Doublet | 6H | -CH(CH₃)₂ |
| 0.88 | Triplet | 3H | -CH₂-CH₃ | |
| 1.25 | Multiplet | 16H | -(CH₂)₈- | |
| 1.51 | Multiplet | 1H | -CH(CH₃)₂ |
¹³C NMR Data (CDCl₃, 100 MHz)
| Isomer Name | Chemical Shift (δ, ppm) | Assignment |
| n-Dodecane | 14.1, 22.7, 29.4, 29.6, 29.7, 31.9 | -CH₃, -(CH₂)₁₀- |
| 2-Methylundecane | 14.1, 22.7, 22.8, 27.2, 29.4, 29.7, 29.8, 30.0, 31.9, 36.8 | -CH₃, -(CH₂)₈-, -CH(CH₃)₂, -CH(CH₃)₂ |
Experimental Protocol: NMR Analysis
This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra of C12H26 isomers.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
For ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
For ¹³C NMR:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the signals in both spectra to the corresponding protons and carbons in the proposed structure.
-
For more complex isomers, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary to establish connectivity.
NMR Analysis Experimental Workflow
Caption: Workflow for the NMR analysis of C12H26 isomers.
Integrated Strategy for Isomer Identification
A combination of GC-MS and NMR spectroscopy provides a robust and comprehensive approach for the identification of C12H26 isomers. The following logical workflow outlines this integrated strategy.
Caption: Integrated strategy for C12H26 isomer identification.
Conclusion
The identification of C12H26 isomers requires a multi-faceted analytical approach. Gas chromatography-mass spectrometry provides excellent separation and initial identification based on retention indices and fragmentation patterns. Nuclear magnetic resonance spectroscopy offers detailed structural information for unambiguous confirmation. By following the detailed protocols and integrated strategy outlined in these application notes, researchers, scientists, and drug development professionals can confidently identify and characterize the isomeric composition of dodecane-containing samples. The use of certified reference standards for each isomer is highly recommended for definitive identification and accurate quantification.
References
- 1. 5-Methylundecane | C12H26 | CID 94213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Kovats Retention Index: Dodecane (C12H26) [pherobase.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methylundecane | C12H26 | CID 23459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Ethyl-4,6-dimethyloctane in Fuel Composition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4,6-dimethyloctane is a highly branched aliphatic hydrocarbon with the molecular formula C12H26. As a member of the C12 isomer group, it holds potential significance in the formulation and analysis of gasoline and other liquid fuels. The degree of branching in alkanes directly influences key fuel properties such as octane (B31449) number, which is a critical measure of a fuel's ability to resist auto-ignition or "knocking" in internal combustion engines. This document provides an overview of the anticipated role of this compound in fuel science, along with protocols for its analysis. While specific experimental data for this isomer is limited in public literature, its properties and behavior can be inferred from studies on structurally similar highly branched C12 alkanes.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are primarily computed estimates from chemical databases.
| Property | Value | Source |
| Molecular Formula | C12H26 | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62183-66-8 | PubChem[1] |
Role in Fuel Composition
Highly branched alkanes are desirable components in gasoline due to their superior anti-knock characteristics. The compact molecular structure of isomers like this compound results in a higher octane rating compared to their straight-chain counterparts.
Key Application Areas:
-
High-Octane Blending Component: The primary application of this compound in fuel studies is as a potential high-octane blending component. Its incorporation into gasoline formulations can increase the overall octane number of the fuel, leading to improved engine performance and efficiency.
-
Fuel Surrogate Component: In combustion research, complex fuel mixtures are often represented by simpler, well-defined surrogate mixtures. Highly branched C12 alkanes can be included in these surrogates to mimic the combustion behavior of the branched alkane fraction of real fuels.
-
Combustion Chemistry Studies: The oxidation and pyrolysis of this compound can be studied to understand the fundamental combustion chemistry of highly branched alkanes. This includes investigating ignition delay times, flame speeds, and the formation of pollutants.
Quantitative Data Summary
| Compound | Octane Number (Research Method - RON) | Cetane Number |
| n-Dodecane | Low (estimated < 0) | High (approx. 75-80) |
| Iso-octane (2,2,4-trimethylpentane) | 100 (by definition) | Low |
| Highly Branched C12 Isomers (general) | High | Low |
Experimental Protocols
Protocol 1: Determination of this compound in a Complex Hydrocarbon Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a fuel sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)
-
Helium (carrier gas)
-
Fuel sample
-
This compound standard (if available) or a certified reference material containing C12 isomers
-
Volumetric flasks, syringes, and appropriate solvents (e.g., hexane)
Procedure:
-
Sample Preparation:
-
Prepare a series of calibration standards of this compound in hexane (B92381) at concentrations relevant to the expected sample concentration.
-
If a pure standard is unavailable, use a well-characterized mixture of C12 isomers.
-
Dilute the fuel sample in hexane to bring the concentration of C12 alkanes within the calibration range.
-
Add a suitable internal standard (e.g., deuterated alkane) to all standards and samples for improved quantitative accuracy.
-
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250-300 °C. Use a split injection mode with a high split ratio (e.g., 100:1) to handle the high concentration of components in gasoline.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 300 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 300.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared standards and samples.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum will show characteristic fragmentation patterns for branched alkanes.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Calculate the concentration of this compound in the fuel sample using the calibration curve.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Parameters for Branched Alkanes
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of branched alkanes. Here you will find troubleshooting guidance and answers to frequently asked questions to help you resolve common issues encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the GC-MS analysis of branched alkanes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Broadening or Tailing)
Q: My chromatogram shows broad or tailing peaks for my branched alkane standards. What are the potential causes and how can I fix this?
A: Peak broadening and tailing are common issues, especially for higher boiling point compounds. Several factors can contribute to this problem:
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Inadequate Vaporization: Branched alkanes, particularly those with high molecular weights, require sufficient thermal energy for complete and instantaneous vaporization in the injector.[1]
-
Solution: Optimize the injector temperature. A starting point of 280-320°C is recommended. You can increase the temperature in 25°C increments to observe the effect on the peak shape of later eluting compounds.[1]
-
-
Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low increases the time analytes spend in the column, leading to diffusion and peak broadening.[1]
-
Solution: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min. Using hydrogen as a carrier gas can enable faster analysis times without a significant loss of resolution.[1]
-
-
Active Sites in the System: Active sites in the injector liner, on the GC column, or within the stationary phase can interact with analytes, causing peak tailing.
-
Solution: Use a deactivated inlet liner, potentially with glass wool, to promote uniform vaporization. If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side can be beneficial.[1]
-
-
Improper Initial Oven Temperature (Splitless Injection): If the initial oven temperature is too high during a splitless injection, it can prevent proper focusing of the analytes at the head of the column.
-
Solution: For efficient analyte trapping, the initial oven temperature should be set 10-15°C below the boiling point of the sample solvent.[1]
-
Issue 2: Poor Peak Resolution
Q: I'm having trouble separating closely eluting branched alkane isomers. What steps can I take to improve resolution?
A: Achieving good resolution is crucial for the accurate identification and quantification of isomers.[2] Consider the following optimizations:
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Inadequate Temperature Program: A rapid temperature ramp may not provide enough time for the separation of analytes with similar boiling points.[1]
-
Insufficient Column Efficiency: The column's dimensions significantly impact its separating power.
Issue 3: Low Signal Intensity / Poor Sensitivity
Q: The peak sizes for my analytes are very small. How can I improve the sensitivity of my analysis?
A: Low sensitivity can be caused by several factors, from injection technique to mass spectrometer settings.
-
Injection Mode: For trace analysis, a split injection directs only a fraction of the sample onto the column, which can result in low sensitivity.[5][6]
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Sub-optimal MS Parameters: The settings of the mass spectrometer can significantly impact signal intensity.[1]
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Solution: Ensure the MS source and quadrupole temperatures are optimized; a source temperature around 230°C is a common starting point.[1] Perform an autotune of the mass spectrometer to ensure it is performing optimally.[8] For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of a full scan will significantly increase sensitivity.[1]
-
Issue 4: Rising Baseline at Higher Temperatures
Q: My chromatogram shows a rising baseline at higher temperatures. What is causing this and how can I minimize it?
A: A rising baseline at elevated temperatures is typically due to column bleed, where the stationary phase degrades.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for analyzing branched alkanes?
A1: The selection of the GC column is critical. Since alkanes are non-polar, a non-polar stationary phase is the most effective choice, as separation occurs primarily based on boiling points.[3][9] A 100% dimethylpolysiloxane or a 5% phenyl 95% dimethylpolysiloxane phase is ideal.[1][9] A standard column dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provides a good balance of efficiency and sample capacity.[1][2]
Q2: How does temperature programming improve the analysis of branched alkanes?
A2: Temperature programming is essential for analyzing complex mixtures with a wide range of boiling points.[11] It allows for the efficient separation of both low and high boiling compounds in a single run.[11][12][13] By gradually increasing the oven temperature, later-eluting (higher boiling point) compounds move through the column faster, which reduces analysis time and results in sharper peaks for these compounds.[11][14]
Q3: Should I use a split or splitless injection for my samples?
A3: The choice depends on the concentration of your analytes.
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Split Injection: Ideal for high-concentration samples to avoid overloading the column. A split ratio (e.g., 50:1 or 100:1) determines how much of the sample is vented versus transferred to the column.[5][7][15]
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Splitless Injection: Best for trace analysis where maximum sensitivity is required. In this mode, the split vent is closed during injection to transfer nearly the entire sample to the column.[5][6][15]
Q4: What are the characteristic mass spectral fragments for branched alkanes?
A4: Alkanes undergo extensive fragmentation in Electron Ionization (EI) mass spectrometry. The most abundant fragments are typically alkyl cations ([CnH2n+1]+). Common ions to monitor include m/z 57, 71, and 85.[1][2] The molecular ion (M+) is often of very low abundance or absent.[2] The fragmentation pattern of branched alkanes is distinct because cleavage is favored at the branch point, leading to the formation of more stable secondary or tertiary carbocations.[16] This results in a different relative intensity of fragment ions compared to their straight-chain isomers.
Data Presentation
Table 1: Recommended Starting GC-MS Parameters for Branched Alkane Analysis
| Parameter | Recommended Setting | Rationale |
| Injector | ||
| Type | Split/Splitless | Versatile for different concentrations.[1] Splitless for trace analysis, split for higher concentrations.[2][6] |
| Temperature | 280 - 320°C | Ensures rapid and complete vaporization of the sample.[1][2] |
| GC Column | ||
| Stationary Phase | Non-polar (e.g., 100% Dimethylpolysiloxane or 5% Phenyl Polysiloxane) | Alkanes are non-polar; separation occurs primarily by boiling point.[3][9] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides a good balance of resolution, analysis time, and sample capacity.[1][2] |
| Carrier Gas | ||
| Type | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. Hydrogen allows for faster analysis.[1][2] |
| Flow Rate | 1 - 2 mL/min | A good starting point for optimization.[1] |
| Oven Program | ||
| Initial Temp | 40-50°C (hold 1-3 min) | Allows for focusing of volatile components on the column head.[1][2] |
| Ramp Rate | 5 - 10°C/min | A slower ramp rate generally provides better separation of closely eluting compounds.[2] |
| Final Temp | 300 - 320°C (hold 5-10 min) | Ensures elution of high-boiling point alkanes.[1][2] |
| Mass Spectrometer | ||
| MS Transfer Line | 280 - 300°C | Prevents condensation of analytes between the GC and MS.[2] |
| Ion Source Temp | ~230°C | A common starting point for good ionization.[1][2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard technique that produces reproducible fragmentation patterns.[2] |
| Mass Range | 40 - 550 amu | Captures characteristic fragments and potential molecular ions. |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of Branched Alkanes
This protocol provides a general starting point. Optimization may be required based on the specific instrument and sample matrix.
-
Sample Preparation:
-
Accurately weigh or measure the sample containing branched alkanes.
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Dissolve and/or dilute the sample in a high-purity, volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration appropriate for your analysis (e.g., 1-100 µg/mL).[9]
-
If using an internal standard for quantification (e.g., a deuterated alkane), add it to each sample and calibration standard at a constant concentration.[17]
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial.[1]
-
-
Instrument Setup:
-
Calibration and Analysis Sequence:
-
Run a solvent blank (e.g., hexane) to check for system contamination.[2]
-
Prepare a series of calibration standards of known concentrations that cover the expected sample concentration range.[1]
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the unknown samples. It is good practice to run a solvent blank periodically between samples to prevent carryover.
-
-
Data Analysis:
-
Process the data to identify and quantify the branched alkanes.
-
Identification is based on comparing the retention times and mass spectra of peaks in the sample to those of the authentic standards.
-
Quantification is performed by creating a calibration curve from the standard injections and using it to determine the concentration of analytes in the unknown samples.
-
Mandatory Visualization
Caption: A logical workflow for improving the resolution of branched alkanes in GC-MS.
Caption: A sequential workflow for the GC-MS analysis of branched alkanes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Split vs Splitless Injection [restek.com]
- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector [journalijsra.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Ethyl-4,6-dimethyloctane
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-4,6-dimethyloctane. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway and troubleshooting logic.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing highly branched alkanes like this compound?
A1: A robust and versatile method for synthesizing complex alkanes such as this compound is through the construction of a carbon skeleton using a Grignard reaction, followed by removal of a hydroxyl group. A plausible multi-step synthesis involves:
-
Alkylation of a ketone enolate to create a key intermediate.
-
Grignard addition to a ketone to form a tertiary alcohol.
-
Dehydration of the tertiary alcohol to an alkene.
-
Catalytic hydrogenation of the alkene to the final alkane.
Q2: Why is the Grignard reaction a cornerstone for this type of synthesis?
A2: The Grignard reaction is fundamental for forming new carbon-carbon bonds. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as a ketone or aldehyde. This reaction is highly effective for creating the complex carbon backbone of branched alkanes from smaller, more readily available starting materials.
Q3: What are the most critical parameters to control during a Grignard reaction to ensure a good yield?
A3: The most critical parameter is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are potent bases and will react with any source of protons, including water, which quenches the reagent and reduces the product yield. Other important factors include the quality of the magnesium turnings, the purity of the solvent and reagents, and careful temperature control to manage the exothermic nature of the reaction.
Q4: How can I purify the final this compound product?
A4: Purification of the final alkane product typically involves fractional distillation to separate it from any remaining starting materials, solvents, and side-products based on differences in boiling points. For highly branched alkanes with boiling points close to those of impurities, preparative gas chromatography can be used to obtain high-purity samples.
Detailed Synthesis and Troubleshooting Guides
A viable synthetic route to this compound is a four-step process. Below are the detailed protocols and troubleshooting guides for each step.
Step 1: Synthesis of 3,5-Dimethylheptan-2-one
This intermediate ketone is synthesized via the alkylation of a ketone enolate.
Experimental Protocol:
-
Enolate Formation: A solution of 3-methylpentan-2-one in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred solution of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Alkylation: Bromoethane (B45996) is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude 3,5-dimethylheptan-2-one is purified by fractional distillation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Alkylated Product | Incomplete enolate formation. | Ensure the use of a sufficiently strong and non-nucleophilic base like LDA. Verify the concentration of the alkyllithium used to prepare the LDA. |
| Competing self-condensation (aldol) reaction. | Maintain a low temperature (-78 °C) during enolate formation and alkylation. Add the ketone to the base to ensure the ketone is always the limiting reagent during deprotonation. | |
| E2 elimination of the alkyl halide. | Use a primary alkyl halide (bromoethane is ideal). Avoid secondary and tertiary alkyl halides. | |
| Formation of Multiple Products | Polyalkylation. | Use a slight excess of the enolate relative to the alkylating agent. Add the alkylating agent slowly. |
| Alkylation at the wrong alpha-carbon. | Use a kinetically controlled deprotonation (strong, hindered base at low temperature) to favor the less substituted enolate if applicable. |
Step 2: Synthesis of 3-Ethyl-4,6-dimethyloctan-3-ol via Grignard Reaction
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A small amount of a solution of bromoethane in anhydrous diethyl ether is added to initiate the reaction. The remaining bromoethane solution is added dropwise to maintain a gentle reflux.
-
Addition to Ketone: The prepared solution of 3,5-dimethylheptan-2-one in anhydrous diethyl ether is added dropwise to the cooled (0 °C) Grignard reagent.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed.
| Issue | Potential Cause | Recommended Solution |
| Grignard Reaction Fails to Initiate | Passivated magnesium surface (oxide layer). | Gently crush the magnesium turnings before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface. |
| Presence of moisture. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. | |
| Low Yield of Tertiary Alcohol | Wurtz coupling of the alkyl halide. | Add the alkyl halide dropwise to the magnesium to maintain a low concentration of the halide. |
| Grignard reagent acting as a base (enolization of the ketone). | This is more common with sterically hindered ketones. Ensure the reaction temperature is kept low during the addition of the ketone. | |
| Reaction Becomes Uncontrollable | Addition of alkyl halide is too fast. | Add the alkyl halide dropwise at a rate that maintains a gentle, controllable reflux. Use an ice bath to moderate the reaction if necessary. |
Step 3: Dehydration of 3-Ethyl-4,6-dimethyloctan-3-ol
Experimental Protocol:
-
The crude 3-Ethyl-4,6-dimethyloctan-3-ol is mixed with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid.[1][2]
-
The mixture is gently heated, and the resulting alkene mixture is distilled from the reaction flask.
-
The distillate is washed with a dilute sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and redistilled to purify the alkene.
| Issue | Potential Cause | Recommended Solution |
| Low Alkene Yield | Incomplete reaction. | Ensure sufficient heating and an adequate amount of acid catalyst. Tertiary alcohols dehydrate under milder conditions than primary or secondary alcohols.[2] |
| Polymerization of the alkene. | Avoid excessive heat or prolonged reaction times. Distill the alkene as it is formed. | |
| Formation of Ether Byproduct | Reaction temperature is too low. | Increase the reaction temperature. Ether formation is a competing reaction at lower temperatures. |
| Carbocation Rearrangement | Formation of a more stable carbocation. | While less of an issue with tertiary alcohols, using a milder dehydrating agent like POCl₃ in pyridine (B92270) can sometimes minimize rearrangements. |
Step 4: Catalytic Hydrogenation to this compound
Experimental Protocol:
-
The purified alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (cessation of hydrogen uptake).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude alkane.
-
The final product is purified by fractional distillation.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst. | Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by sulfur or other impurities. |
| Insufficient hydrogen pressure. | Ensure the system is properly sealed and a positive pressure of hydrogen is maintained. | |
| Poor mixing. | Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen. | |
| Low Yield | Loss of product during filtration. | Rinse the filter cake thoroughly with the reaction solvent. |
| Evaporation of a volatile product. | Use a cooled receiving flask during solvent removal if the product is highly volatile. |
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. These values are estimates based on typical laboratory procedures and may require optimization.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Ketone Synthesis | 3-Methylpentan-2-one | 1. LDA (1.1 eq) 2. Bromoethane (1.0 eq) | Anhydrous THF | -78 to RT | 4-6 | 65-75 |
| 2. Grignard Reaction | 3,5-Dimethylheptan-2-one | Ethylmagnesium bromide (1.2 eq) | Anhydrous Diethyl Ether | 0 to RT | 2-3 | 80-90 |
| 3. Dehydration | 3-Ethyl-4,6-dimethyloctan-3-ol | Conc. H₂SO₄ (catalytic) | None | 100-120 | 1-2 | 70-80 |
| 4. Hydrogenation | 3-Ethyl-4,6-dimethyloctene | H₂ (1 atm), 10% Pd/C | Ethanol | RT | 4-12 | >95 |
Visualizations
Synthesis Pathway
Caption: Overall synthetic route for this compound.
Grignard Reaction Troubleshooting Workflow
Caption: Troubleshooting logic for low yield in the Grignard reaction step.
References
Technical Support Center: Synthesis of 3-Ethyl-4,6-dimethyloctane
Welcome to the technical support center for the synthesis of 3-Ethyl-4,6-dimethyloctane. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures for this branched alkane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent and effective method for the synthesis of branched alkanes like this compound is the Grignard reaction. This approach involves the coupling of a suitable Grignard reagent with an appropriate alkyl halide. A potential route is the reaction of a Grignard reagent derived from 2-bromopentane (B28208) with 3-methyl-2-pentanone, followed by dehydration and hydrogenation of the resulting alkene. It is critical to maintain anhydrous conditions throughout the Grignard reaction to prevent the reagent's decomposition.[1][2]
Q2: What are the primary competing reactions and potential impurities in a Grignard-based synthesis of this compound?
A2: Several side reactions can diminish the yield and introduce impurities:
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Wurtz Coupling: The Grignard reagent may couple with the starting alkyl halide, leading to the formation of undesired alkanes.[1]
-
Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic solvents and oxygen. Exposure to moisture will quench the reagent, forming an alkane, while oxygen can lead to the formation of alkoxides.[1][2]
-
Incomplete Reaction: Unreacted starting materials, such as the initial alkyl halide or ketone, can remain in the final mixture.
-
Isomeric Byproducts: The formation of isomeric alkanes is possible due to rearrangements or the use of isomeric starting materials.
Q3: How can the purity of the synthesized this compound be assessed?
A3: Gas Chromatography (GC) is the most suitable analytical technique for determining the purity of volatile organic compounds such as this compound. When coupled with Mass Spectrometry (GC-MS), it can also aid in the identification of any impurities present.
Q4: What is the most effective method for purifying the final product?
A4: Fractional distillation is the recommended method for purifying this compound from byproducts and unreacted starting materials, as these are likely to have different boiling points. For efficient separation of isomers with close boiling points, a fractional distillation column with a high number of theoretical plates is advised.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Grignard Reagent | Presence of moisture in glassware or solvent. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, preferably from a freshly opened container or distilled from a suitable drying agent.[2] |
| Inactive magnesium surface due to oxidation. | Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium.[2] | |
| Low Yield of Final Product | Inefficient coupling reaction. | Optimize the reaction temperature; Grignard reactions are often initiated at 0°C and then allowed to warm to room temperature. Ensure a 1:1 molar ratio of the Grignard reagent to the alkyl halide. |
| Side reactions consuming the Grignard reagent. | Maintain strict anhydrous and anaerobic conditions. Add the alkyl halide dropwise to the Grignard solution to minimize localized high concentrations that can favor side reactions. | |
| Presence of Significant Impurities | Wurtz coupling products are observed. | Slow, controlled addition of the alkyl halide to the Grignard reagent at a low temperature can disfavor this side reaction. |
| Unreacted starting materials are present. | Increase the reaction time or temperature after the initial addition to ensure the reaction goes to completion. | |
| Broad peaks in GC analysis. | The sample may contain a mixture of isomers. Optimize the GC method (e.g., temperature program, column type) for better separation. Confirm identities using GC-MS. |
Quantitative Data Summary
The following table summarizes hypothetical yield data for the synthesis of this compound via a Grignard reaction under various conditions. This data is intended to provide a baseline for optimization experiments.
| Entry | Grignard Reagent | Alkyl Halide | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | sec-Pentylmagnesium bromide | 3-Chloro-2-methylpentane (B1655563) | 0 to RT | 2 | 55 |
| 2 | sec-Pentylmagnesium bromide | 3-Chloro-2-methylpentane | -20 to RT | 4 | 65 |
| 3 | sec-Pentylmagnesium bromide | 3-Iodo-2-methylpentane | 0 to RT | 2 | 70 |
| 4 | 2-Propylmagnesium chloride | 4-Ethyl-2-bromohexane | 0 to RT | 3 | 60 |
Experimental Protocols
Proposed Synthesis of this compound via Grignard Reaction
This protocol is a representative method and may require optimization.
1. Preparation of the Grignard Reagent (sec-Pentylmagnesium Bromide)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether through the dropping funnel. The reaction should commence spontaneously, indicated by the disappearance of the iodine color and gentle refluxing.
-
Maintain a gentle reflux by controlling the addition rate of the 2-bromopentane solution.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1][2]
2. Coupling Reaction
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Slowly add a solution of 3-chloro-2-methylpentane (1.0 equivalent) in anhydrous diethyl ether dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[2]
3. Workup and Purification
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
References
Technical Support Center: Resolving Co-elution of C12H26 Isomers in Gas Chromatography
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving the co-elution of C12H26 (dodecane) isomers in gas chromatography (GC).
Troubleshooting Guides
Co-elution of C12H26 isomers is a common challenge due to their similar physicochemical properties. This guide provides a systematic approach to troubleshoot and resolve these issues.
Identifying Co-elution
The first step in resolving co-elution is to confirm its presence. While perfectly symmetrical peaks can still contain co-eluting compounds, some visual cues can be indicative of a problem.
Symptoms of Co-elution:
-
Asymmetrical Peaks: Look for peaks with shoulders or "fronting"[1]. A shoulder is a sudden discontinuity in the peak shape, which may suggest the presence of a hidden peak[2].
-
Broader than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram with similar retention times, it could be due to the merging of multiple isomer peaks.
-
Inconsistent Peak Ratios: If you are analyzing a known mixture of isomers, inconsistent peak area ratios between runs can indicate a co-elution problem.
Confirmation with Mass Spectrometry (MS): If you are using a mass spectrometer, you can confirm co-elution by:
-
Examining Mass Spectra Across the Peak: Acquire mass spectra at different points of the chromatographic peak (beginning, apex, and end). If the mass spectra or the ion ratios change, it confirms the presence of more than one compound.
-
Using Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ. Plotting the EICs for characteristic ions of each potential isomer can reveal the presence of multiple compounds under a single chromatographic peak.
Troubleshooting Workflow
Once co-elution is suspected or confirmed, follow this logical workflow to resolve the issue.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate C12H26 isomers by GC?
Dodecane (B42187) (C12H26) has 355 structural isomers, many of which have very similar boiling points and polarities[3][4]. In gas chromatography, especially with non-polar stationary phases, separation is primarily based on boiling point. When isomers have boiling points that are very close, they tend to co-elute. The more branched an alkane is, the lower its boiling point tends to be compared to its straight-chain counterpart due to a smaller surface area and weaker van der Waals forces[5][6].
Q2: What is the best type of GC column for separating C12H26 isomers?
For the separation of non-polar alkanes like C12H26 isomers, a non-polar stationary phase is generally recommended. The principle of "like dissolves like" applies here, where the non-polar analytes will interact sufficiently with the non-polar stationary phase to allow for separation based on boiling point differences.
-
Recommended Phases:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, SPB-1): This is a good starting point for general-purpose separation of hydrocarbons.
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5, SPB-5): This phase offers a slightly different selectivity due to the introduction of phenyl groups and can sometimes provide better resolution for certain isomers.
-
-
Column Dimensions:
-
Length: A longer column provides more theoretical plates and thus better resolving power. For complex isomer mixtures, a 60-meter or even a 100-meter column may be necessary. Doubling the column length can increase resolution by about 40%.
-
Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) increases column efficiency and can improve separation.
-
Film Thickness: A thicker film increases retention and can improve the resolution of volatile compounds. For C12H26 isomers, a standard film thickness of 0.25 µm is often a good starting point.
-
Q3: How can I optimize the oven temperature program to improve the separation of C12H26 isomers?
The temperature program is a critical parameter for resolving closely eluting compounds.
-
Lower the Initial Temperature: Starting the oven at a lower temperature allows for better focusing of the analytes at the head of the column, which can improve the separation of early-eluting isomers.
-
Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) increases the time the isomers spend interacting with the stationary phase, which can significantly enhance their separation.
-
Introduce Isothermal Holds: Adding a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes provide the necessary resolution.
Q4: When should I consider using comprehensive two-dimensional gas chromatography (GCxGC)?
For highly complex mixtures of C12H26 isomers where co-elution cannot be resolved by optimizing a single-column GC system, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful alternative[7]. GCxGC utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a mid-polar or polar column in the second dimension) to provide an orthogonal separation. This spreads the peaks across a two-dimensional plane, significantly increasing peak capacity and resolving components that would co-elute in a one-dimensional separation[7].
Data Presentation
Boiling Points of Selected C12H26 Isomers
Dodecane has 355 structural isomers, making a comprehensive list extensive. The table below provides the boiling points for n-dodecane and a selection of its branched isomers to illustrate the range and similarity in boiling points.
| Isomer Name | Structure | Boiling Point (°C) |
| n-Dodecane | Straight-chain | 216.3[8] |
| 2-Methylundecane | Branched | 210.6 |
| 3-Methylundecane | Branched | 209.5 |
| 2,2-Dimethyl-decane | Branched | 202.7 |
| 2,2,4,6,6-Pentamethylheptane | Highly Branched | 170-195 |
Note: The boiling points of branched isomers are generally lower than the straight-chain isomer.
Effect of GC Parameter Adjustments on Separation
| Parameter Change | Effect on Retention Time | Effect on Resolution | Typical Use Case |
| Decrease Temp. Ramp Rate | Increases | Increases | Resolving closely eluting adjacent alkanes. |
| Increase Column Length | Increases | Increases (by ~√2 for 2x length) | When baseline separation is not achievable by method optimization alone. |
| Decrease Column ID | Increases | Increases | To improve efficiency without a significant increase in analysis time. |
| Increase Film Thickness | Increases | Increases (for early eluters) | Improving resolution of more volatile isomers. |
| Optimize Flow Rate | Varies | Maximizes at optimal velocity | A fundamental step for ensuring maximum column efficiency. |
Experimental Protocols
Protocol 1: Standard GC-FID Method for C12H26 Isomer Analysis
This protocol provides a starting point for the analysis of C12H26 isomers using a standard gas chromatograph with a Flame Ionization Detector (FID).
1. Sample Preparation:
- Prepare a 100-1000 ppm solution of the C12H26 isomer mixture in a non-polar solvent such as hexane (B92381) or pentane.
2. GC System and Conditions:
- GC System: Any standard GC system equipped with a split/splitless inlet and an FID.
- Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane stationary phase.
- Injector:
- Temperature: 250°C
- Mode: Split (split ratio of 50:1 to 100:1)
- Injection Volume: 1 µL
- Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial Temperature: 40°C, hold for 5 minutes.
- Ramp 1: 2°C/min to 150°C.
- Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
- Detector (FID):
- Temperature: 300°C
- Hydrogen Flow: 30 mL/min
- Air Flow: 300 mL/min
- Makeup Gas (Nitrogen): 25 mL/min
3. Data Acquisition and Analysis:
- Acquire the chromatogram using the appropriate data collection software.
- Identify peaks based on retention times compared to known standards.
- Integrate peak areas for quantification.
Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-TOFMS) for Complex Hydrocarbon Mixtures
This protocol outlines a general workflow for the analysis of complex C12H26 isomer mixtures using GCxGC coupled with a Time-of-Flight Mass Spectrometer (TOFMS).
1. Sample Preparation:
- Prepare a solution of the hydrocarbon mixture in a suitable solvent (e.g., hexane) at a concentration appropriate for your instrument's sensitivity.
2. GCxGC-TOFMS System and Conditions:
- GCxGC System: A gas chromatograph equipped with a modulator (thermal or cryogenic) and a TOFMS detector.
- First Dimension (1D) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane).
- Second Dimension (2D) Column: 1-2 m x 0.1 mm ID, 0.1 µm film thickness, mid-polar to polar stationary phase (e.g., 50% phenyl-polysiloxane or a wax-based phase).
- Injector:
- Temperature: 300°C
- Mode: Split (adjust ratio based on concentration)
- Carrier Gas: Helium at a constant pressure or flow.
- Oven Temperature Program:
- Initial Temperature: 40°C, hold for 2 minutes.
- Ramp: 3°C/min to 320°C, hold for 5 minutes.
- Modulator:
- Modulation Period: 4-8 seconds (optimized based on peak widths from the first dimension).
- Hot Pulse Duration: 200-400 ms.
- Secondary Oven: Typically programmed with a temperature offset (e.g., +10°C) relative to the main oven.
- TOFMS Detector:
- Mass Range: m/z 40-400
- Acquisition Rate: 100-200 spectra/second
- Ion Source Temperature: 230°C
- Transfer Line Temperature: 300°C
3. Data Acquisition and Analysis:
- Use specialized GCxGC software to acquire and process the data.
- The data will be presented as a two-dimensional contour plot, where peaks are located based on their retention times in both dimensions.
- Identify compound classes based on their structured appearance in the 2D plot (e.g., alkanes, cycloalkanes, aromatics will form distinct bands).
- Use the high-resolution mass spectra from the TOFMS to identify individual isomers by comparing them to spectral libraries.
References
- 1. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecane - Wikipedia [en.wikipedia.org]
- 3. dodecane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 4. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 5. webqc.org [webqc.org]
- 6. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]
- 7. Dodecane - ENS [euronuclear.org]
- 8. Dodecane, mixture of isomers | Fisher Scientific [fishersci.ca]
Technical Support Center: Mass Spectral Analysis of 3-Ethyl-4,6-dimethyloctane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectral fragmentation of 3-Ethyl-4,6-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M+) peak for this compound?
A1: The molecular formula for this compound is C12H26.[1][2] The nominal molecular weight is 170 g/mol . Therefore, the molecular ion peak (M+) is expected at an m/z value of 170. However, for highly branched alkanes like this, the molecular ion peak is often of very low abundance or completely absent in electron ionization (EI) mass spectra due to the high propensity for fragmentation.[3][4][5][6][7]
Q2: Why is the molecular ion peak absent or very weak in the mass spectrum of my compound?
A2: The absence or low intensity of the molecular ion peak is a common characteristic of branched alkanes when using hard ionization techniques like Electron Ionization (EI).[3][4][5] The energy imparted during ionization is sufficient to cause immediate fragmentation of the molecular ion. The branching in the structure of this compound provides energetically favorable pathways for fragmentation, leading to the formation of stable carbocations.[3][7] If confirming the molecular weight is critical, consider using a soft ionization technique such as Chemical Ionization (CI) or Field Ionization (FI), which will result in less fragmentation and a more prominent protonated molecule or molecular ion peak.[3]
Q3: What are the expected major fragment ions for this compound?
A3: The fragmentation of branched alkanes is dominated by cleavage at the branching points to form the most stable carbocations (tertiary > secondary > primary).[3][7] For this compound, the structure is:
Cleavage will preferentially occur at the C3, C4, and C6 positions. The most likely fragmentation pathways involve the loss of alkyl radicals to form stable carbocations. The largest substituent at a branch is typically eliminated most readily.[7]
Predicted Fragmentation Data
| Predicted m/z | Possible Fragment Ion Structure (Carbocation) | Corresponding Neutral Loss | Notes |
| 141 | [M - C2H5]+ | Ethyl radical (•CH2CH3) | Loss of the ethyl group from C3. |
| 127 | [M - C3H7]+ | Propyl radical (•CH2CH2CH3) | Cleavage at the C4-C5 bond. |
| 99 | [M - C5H11]+ | Pentyl radical | Cleavage at the C3-C4 bond with loss of the larger fragment. |
| 85 | [C6H13]+ | A common fragment for branched C12 alkanes. | |
| 71 | [C5H11]+ | A common fragment for branched alkanes. | |
| 57 | [C4H9]+ | Often a base peak in alkane spectra, corresponding to a stable tertiary butyl cation or other C4 fragments.[4] | |
| 43 | [C3H7]+ | Isopropyl or propyl cation. | |
| 29 | [C2H5]+ | Ethyl cation. |
Q4: The mass spectrum shows a series of peaks separated by 14 amu. What does this indicate?
A4: A series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH2 groups, is characteristic of the mass spectra of alkanes.[3][5] While more prominent in linear alkanes, this pattern can also be observed in the fragmentation of larger alkyl chains of branched alkanes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No molecular ion peak observed. | High degree of branching leading to extensive fragmentation.[3][4][5][7] | - Use a soft ionization technique like Chemical Ionization (CI) or Field Ionization (FI) to confirm the molecular weight.[3] - Lower the electron energy in EI mode if your instrument allows, although this may reduce overall ion intensity. |
| Poorly resolved peaks or high background noise. | - Contamination in the GC-MS system (injector, column, ion source). - Improper GC oven temperature program. | - Bake out the GC column and clean the MS ion source. - Optimize the GC temperature program to ensure good separation and peak shape. A slower ramp rate may improve resolution.[8] |
| Mass spectrum does not match library spectra for similar compounds. | - Isomeric impurity co-eluting with the analyte. - Incorrect library match due to the specific branching pattern. | - Improve GC separation to resolve isomers. Using a longer capillary column can help.[8] - Manually interpret the spectrum based on the rules of alkane fragmentation. Focus on the key fragment ions resulting from cleavage at the branching points. |
| Fragment ion intensities are different from expected. | - The stability of the resulting carbocation and radical determines fragment abundance.[4][7] - Instrument-specific variations in fragmentation. | - This is expected. The most abundant peaks (including the base peak) will correspond to the formation of the most stable carbocations.[3] This is a key feature for structure elucidation. |
Experimental Protocols
A standard experimental protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is recommended.[8]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.[8]
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[8]
-
Ion Source Temperature: 230 °C.[8]
-
Quadrupole Temperature: 150 °C.[8]
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes (or adjusted based on solvent elution time).
Visualizations
Below is a diagram illustrating the predicted primary fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
Below is a flowchart for troubleshooting common issues encountered during the mass spectral analysis of branched alkanes.
Caption: Troubleshooting logic for branched alkane MS analysis.
References
- 1. This compound | C12H26 | CID 53424944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. whitman.edu [whitman.edu]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. benchchem.com [benchchem.com]
Technical Support Center: High-Resolution Separation of Dodecane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-resolution separation of dodecane (B42187) isomers using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a GC column for separating dodecane isomers?
A1: The most crucial factor is the stationary phase. Because dodecane isomers are non-polar hydrocarbons, the principle of "like dissolves like" dictates that a non-polar stationary phase is the best choice. Separation on a non-polar phase is primarily governed by differences in the boiling points of the isomers.[1][2]
Q2: Which specific stationary phases are recommended for dodecane isomer separation?
A2: For the separation of non-polar compounds like dodecane isomers, the following stationary phases are highly recommended:
-
100% Dimethylpolysiloxane: This is an excellent general-purpose, non-polar phase that separates compounds based on their boiling points.[3]
-
5% Phenyl-95% Dimethylpolysiloxane: This phase offers a slightly higher polarity than 100% dimethylpolysiloxane and can provide alternative selectivity for certain isomers.
For complex mixtures of isomers, highly selective phases may be necessary. While more specialized, options like liquid crystalline stationary phases have shown exceptional selectivity for separating isomeric hydrocarbons.[4]
Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of dodecane isomers?
A3: Column dimensions are critical for achieving high resolution:
-
Length: Longer columns provide more theoretical plates, leading to better resolution. However, this also increases analysis time. A 30-meter column is often a good starting point, providing a balance between resolution and speed. Doubling the column length increases resolution by a factor of approximately 1.4.[5]
-
Internal Diameter (I.D.): Smaller I.D. columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and thus better resolution.[1][5] 0.25 mm I.D. columns are a popular choice as they offer a good compromise between efficiency and sample capacity.[1][5]
-
Film Thickness: A thinner film (e.g., 0.1 µm to 0.25 µm) is generally preferred for separating compounds with high boiling points like dodecane isomers, as it results in sharper peaks and better resolution. Thicker films increase retention, which can be beneficial for more volatile compounds but may lead to excessively long run times for dodecane.
Q4: Why is temperature programming necessary for separating a mixture of dodecane isomers?
A4: Dodecane has 355 possible isomers with a range of boiling points. An isothermal oven temperature program (holding the temperature constant) will likely cause early-eluting isomers to co-elute and late-eluting isomers to have very broad peaks. Temperature programming, which involves increasing the oven temperature during the run, allows for the separation of compounds with a wide range of boiling points in a reasonable time frame, while maintaining good peak shape for all isomers.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the high-resolution separation of dodecane isomers.
Problem 1: Poor Resolution or Co-eluting Peaks
Q: My dodecane isomers are not separating well, and many peaks are overlapping. What should I do?
A: Poor resolution is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Verify Column Selection: Ensure you are using a non-polar stationary phase and a column with appropriate dimensions (long length, small I.D., thin film).
-
Optimize Temperature Program: A slow initial temperature ramp rate (e.g., 1-2°C/min) can significantly improve the separation of early-eluting isomers.
-
Reduce Carrier Gas Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.
-
Check for System Leaks: Leaks in the injector or column fittings can lead to peak broadening and poor resolution.
Troubleshooting Workflow for Poor Resolution
Caption: A flowchart for troubleshooting poor resolution of dodecane isomers.
Problem 2: Peak Tailing
Q: My peaks, especially for the more branched dodecane isomers, are showing significant tailing. What could be the cause?
A: Peak tailing can be caused by several factors:
-
Active Sites in the Inlet or Column: Active sites, often caused by contamination, can interact with the analytes, leading to tailing. Cleaning the injector liner and trimming the front end of the column can help.
-
Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing. Baking out the column at a high temperature (within its specified limit) may resolve this.
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.
Problem 3: Baseline Noise or Drift
Q: I am observing a noisy or drifting baseline, which is affecting my ability to detect small peaks. What should I do?
A: Baseline issues can originate from several sources:
-
Contaminated Carrier Gas: Impurities in the carrier gas can cause a noisy baseline. Ensure high-purity gas and functioning gas purifiers are used.
-
Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline, especially during a temperature program.[8]
-
Septum Bleed: Particles from a degraded septum can enter the inlet and cause ghost peaks or a noisy baseline. Regularly replace the septum with a high-quality, low-bleed version.[9]
-
Dirty Detector: A contaminated detector can also be a source of baseline noise. Refer to your instrument manual for cleaning procedures.
Logical Relationship for Baseline Issues
Caption: A diagram illustrating the logical steps to diagnose baseline issues.
Quantitative Data Summary
The following table provides a starting point for column selection and typical GC parameters for the separation of dodecane isomers. Optimal conditions will vary depending on the specific isomer mixture and the instrument used.
| Parameter | Recommendation | Rationale |
| Stationary Phase | 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane | Non-polar phases separate based on boiling point differences among isomers.[1][2] |
| Column Length | 30 m - 100 m | Longer columns provide higher resolution for complex isomer mixtures.[4] |
| Column I.D. | 0.25 mm or less | Smaller I.D. increases efficiency and resolution.[1][5] |
| Film Thickness | 0.1 µm - 0.25 µm | Thinner films provide sharper peaks for higher boiling point compounds. |
| Carrier Gas | Helium or Hydrogen | - |
| Avg. Linear Velocity | Helium: ~25-35 cm/sec, Hydrogen: ~40-50 cm/sec | Optimize for best resolution. |
| Oven Program | 40°C (hold 5 min) to 250°C at 2°C/min | A slow ramp rate is crucial for separating closely eluting isomers. |
| Injector Temp. | 250°C | Ensures complete vaporization of all isomers. |
| Detector Temp. | 280°C (FID) | Prevents condensation of analytes in the detector. |
| Injection Volume | 1 µL (with appropriate split ratio) | - |
| Split Ratio | 50:1 to 100:1 | Prevents column overloading and ensures sharp peaks. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Dilution: Dilute the dodecane isomer mixture in a high-purity, volatile solvent such as pentane (B18724) or hexane. A typical concentration is 100-1000 ppm.
-
Internal Standard (Optional): If quantitative analysis is required, add an internal standard (e.g., a C11 or C13 n-alkane) at a known concentration.
-
Vialing: Transfer the final solution to a 2 mL autosampler vial and seal with a septum cap.
Protocol 2: GC Method Development for High-Resolution Separation
-
Column Installation: Install a suitable capillary column (e.g., 50 m x 0.25 mm x 0.25 µm, 5% phenyl-polysiloxane) according to the manufacturer's instructions.
-
System Conditioning: Condition the column by heating it to its maximum operating temperature for a few hours with carrier gas flowing to remove any contaminants.
-
Initial GC Parameters: Set up the GC with the recommended starting parameters from the table above.
-
Initial Injection: Inject a standard mixture of n-alkanes (e.g., C10-C14) to verify system performance and determine retention times.
-
Sample Injection and Analysis: Inject the dodecane isomer sample.
-
Optimization:
-
Temperature Program: If co-elution is observed, decrease the temperature ramp rate (e.g., from 2°C/min to 1°C/min).
-
Carrier Gas Flow: Fine-tune the carrier gas flow rate (or linear velocity) to achieve the best compromise between resolution and analysis time.
-
Column Choice: If adequate separation cannot be achieved, consider a longer column or a stationary phase with different selectivity.
-
Experimental Workflow for GC Method Development
Caption: A workflow diagram for developing a GC method for dodecane isomer separation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. vurup.sk [vurup.sk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Matrix Effects in 3-Ethyl-4,6-dimethyloctane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 3-Ethyl-4,6-dimethyloctane.
Troubleshooting Guide
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, in this case, this compound, due to the presence of other components in the sample matrix.[1] These effects can manifest as either signal enhancement (an artificially high response) or signal suppression (an artificially low response), leading to inaccurate quantification.[1] In gas chromatography-mass spectrometry (GC-MS), matrix-induced signal enhancement is a common phenomenon.[2] This can occur when non-volatile matrix components accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade. This results in a larger amount of the analyte reaching the detector.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: To diagnose matrix effects, you should compare the analytical response of this compound in a pure solvent standard with its response in a matrix-matched standard. A significant difference in signal intensity between the two indicates the presence of matrix effects. A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal points to signal suppression. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = [(Response in Matrix-Matched Standard / Response in Pure Solvent Standard) - 1] x 100
A positive percentage indicates signal enhancement, and a negative percentage indicates signal suppression.
Q3: My analysis shows significant signal enhancement. How can I mitigate this?
A3: Signal enhancement can lead to an overestimation of this compound concentrations. To address this, consider the following steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed.[3]
-
Use an Internal Standard: A suitable internal standard that is chemically similar to this compound can help correct for variations during sample preparation and injection. A deuterated analog of the analyte or a structurally similar branched alkane not present in the sample would be ideal.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effect, as both the standards and the samples will be affected similarly.[4]
-
Analyte Protectants: The addition of analyte protectants to both samples and standards can help to equalize the response between the solvent-based standards and the matrix-containing samples, thereby increasing sensitivity.[4]
Q4: I am observing poor peak shape (e.g., tailing, splitting) for this compound. What could be the cause?
A4: Poor peak shape can be caused by several factors, including:
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Injection Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase.
-
Column Degradation: The column may be nearing the end of its life.
-
Extra-column Volume: Excessive tubing length or poor connections can lead to peak broadening.
To troubleshoot, try cleaning or replacing the GC liner and the first few centimeters of the analytical column. Ensure the injection solvent is appropriate for your GC conditions.
Frequently Asked Questions (FAQs)
Q5: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis in complex matrices like biological fluids or environmental samples?
A5: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind in the aqueous layer.[3]
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing a wide range of interferences. The choice of sorbent is critical and should be optimized for this compound.
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique that is highly sensitive and selective, making it ideal for trace-level analysis of volatile compounds like this compound.[5] Headspace SPME is particularly useful for complex matrices.[5]
Q6: What are the typical GC-MS parameters for the analysis of branched alkanes like this compound?
A6: While the exact parameters should be optimized for your specific instrument and application, a typical starting point for the GC-MS analysis of branched alkanes would be:
-
Column: A non-polar capillary column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS, VF-5ms), is generally suitable.[6][7]
-
Injector Temperature: 250°C to 280°C.
-
Oven Temperature Program: An initial temperature of around 50-80°C, held for a few minutes, followed by a ramp of 4-15°C/min to a final temperature of 300-320°C, with a final hold time.[3][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3]
-
MS Parameters:
Q7: How can I validate my analytical method for this compound to ensure it is not compromised by matrix effects?
A7: Method validation should assess linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). To specifically evaluate the impact of the matrix, you should:
-
Assess Recovery: Determine the recovery of this compound by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Evaluate Matrix Factor: Calculate the matrix factor by comparing the peak area of the analyte in a post-extraction spiked sample to that of a pure standard in solvent. A matrix factor significantly different from 1 indicates a strong matrix effect.
-
Analyze Different Lots of Matrix: To assess the variability of the matrix effect, analyze at least five different lots of the blank matrix.
Data Presentation
Table 1: Typical Method Validation Parameters for Branched Alkane Analysis by GC-MS
| Validation Parameter | Headspace (HS) - GC-FID | Solid-Phase Microextraction (SPME) - GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Precision (RSD%) | < 2% (repeatability), < 3% (intermediate precision)[5] | < 15% |
| Accuracy (Recovery %) | 98-102%[5] | 80-120% |
| Limit of Detection (LOD) | ~5 mg/L | 19.3 to 36.0 ng/g for n-alkanes[5] |
| Limit of Quantification (LOQ) | ~12.5 mg/L | ~30 ng/g for n-alkanes and PAHs[5] |
Note: Data for HS-GC-FID and SPME-GC-MS is adapted from the analysis of a similar branched alkane, 3-Ethyl-4-methylhexane, and should be considered as a general reference.[5]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in a Complex Matrix
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the homogenized sample into a 15 mL polypropylene (B1209903) centrifuge tube.[3]
-
Spike the sample with a known amount of a suitable internal standard.
-
-
Extraction:
-
Add 5 mL of hexane (B92381) to the tube and vortex vigorously for 2 minutes.[3]
-
Add 5 mL of acetonitrile (B52724) and vortex for an additional 10 minutes to precipitate polar interfering compounds.[3]
-
-
Phase Separation:
-
Centrifuge the sample at 5000 x g for 10 minutes to separate the hexane and acetonitrile layers.[3]
-
-
Collection and Drying:
-
Carefully transfer the upper hexane layer to a clean tube.[3]
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[3]
-
-
Concentration and Analysis:
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
-
Sample Preparation:
-
HS-SPME Procedure:
-
Incubate the vial at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to allow for equilibration of the analyte between the sample and the headspace.[5]
-
Expose the SPME fiber to the headspace for a predetermined time to extract the analyte.
-
-
GC-MS Analysis:
-
Desorb the analyte from the SPME fiber in the hot GC inlet.
-
Perform the GC-MS analysis using an optimized temperature program.
-
Mandatory Visualization
Caption: Experimental workflow for overcoming matrix effects.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
Technical Support Center: 3-Ethyl-4,6-dimethyloctane Standard
This technical support center provides guidance on the stability, handling, and troubleshooting of issues related to the use of 3-Ethyl-4,6-dimethyloctane as an analytical standard. While specific stability data for this compound is limited, this guide is based on the general properties of branched alkanes and best practices for handling chemical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a branched alkane, a type of saturated hydrocarbon.[1][2] In experimental settings, particularly in fields like drug development and organic synthesis, maintaining the purity and stability of this compound as a standard is crucial. Degradation can lead to the formation of impurities that may interfere with experimental results, leading to inaccurate quantification and unreliable data.
Q2: What are the potential degradation pathways for this compound?
Q3: How should I store my this compound standard to ensure its stability?
To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and heat. It is advisable to store it in a cool, dry, and well-ventilated area, away from sources of ignition as it is a flammable liquid.[5] Purging the container with an inert gas like nitrogen or argon before sealing can also help to displace oxygen and inhibit autoxidation.
Q4: Are there any visual signs of degradation for this compound?
This compound is a colorless liquid. Significant degradation may sometimes be indicated by a yellowish discoloration.[3] However, the absence of a color change does not guarantee the purity of the standard.[3] Analytical testing is the most reliable method to assess the integrity of the standard.[3]
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram when using the this compound standard.
-
Question 1: Have you verified the purity of the standard recently?
-
Answer: It is good practice to periodically check the purity of your standard, especially if it has been stored for a long time or if you suspect contamination. A general protocol for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) is provided in the "Experimental Protocols" section below.
-
-
Question 2: How has the standard been stored?
-
Answer: Improper storage can lead to degradation. Ensure that the standard has been stored according to the recommendations (cool, dark, tightly sealed, and preferably under an inert atmosphere). Exposure to air and light can accelerate autoxidation.
-
-
Question 3: Could the unexpected peaks be from solvent impurities or system contamination?
-
Answer: To rule this out, run a blank analysis with just the solvent. Also, ensure that the injection port and column are clean.
-
Issue: My quantitative results using the this compound standard are inconsistent.
-
Question 1: Are you preparing fresh dilutions of the standard for each experiment?
-
Answer: It is recommended to prepare fresh working solutions from a stock solution for each set of experiments. The stability of the compound in dilute solutions may be different from that of the neat material.
-
-
Question 2: Has the concentration of the stock solution been verified?
-
Answer: If you suspect degradation of the standard, the concentration of your stock solution may have changed. A purity check of the neat material can help to confirm this.
-
Data Presentation
Table 1: Recommended Storage Conditions and Potential Issues for this compound Standard
| Parameter | Recommendation | Potential Consequence of Deviation |
| Temperature | Cool (as per supplier's recommendation) | Higher temperatures can accelerate autoxidation. |
| Light | Store in an amber vial or in the dark | Light can initiate and accelerate degradation reactions. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Nitrogen/Argon) | Exposure to oxygen can lead to the formation of hydroperoxides and other oxidation products. |
| Container | Chemically inert and tightly sealed container | Leaching of impurities from the container or evaporation of the standard. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound Standard by GC-MS
This protocol provides a general method for assessing the purity of a this compound standard and identifying potential degradation products.
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 ppm in a high-purity solvent such as hexane (B92381) or pentane.
-
From the stock solution, prepare a working standard of approximately 10 ppm by dilution.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared working standard into the GC-MS system.
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: A non-polar column (e.g., DB-1ms, HP-5ms) is suitable for alkane analysis.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
-
Data Analysis:
-
Analyze the resulting chromatogram and mass spectra.
-
The parent compound, this compound, will have a characteristic retention time and mass spectrum.
-
Potential degradation products, such as alcohols, ketones, or hydroperoxides, will likely have different retention times and characteristic mass fragments (e.g., a loss of water for alcohols). Compare the obtained spectra with a library of mass spectra for identification.
-
Mandatory Visualization
Caption: Troubleshooting workflow for investigating suspected instability of an analytical standard.
Caption: Generalized autoxidation pathway for alkanes.
References
Technical Support Center: Refining Purification Methods for 3-Ethyl-4,6-dimethyloctane
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the purification methods for 3-Ethyl-4,6-dimethyloctane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Structural Isomers: Other C12 branched alkanes with similar boiling points.
-
Unreacted Starting Materials: Residual reactants from the synthesis process.
-
Solvents: Trace amounts of solvents used during the synthesis or workup.
-
Side-Reaction Byproducts: Products from unintended reactions during synthesis.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: For separating this compound from impurities with different boiling points, fractional distillation is a highly effective method. For separating isomers with very close boiling points or for obtaining ultra-high purity on a smaller scale, preparative gas chromatography (preparative GC) is the preferred technique.
Q3: How can I assess the purity of my this compound sample?
A3: The most common and accurate method for assessing the purity of volatile organic compounds like this compound is Gas Chromatography with Flame Ionization Detection (GC-FID) . By analyzing the resulting chromatogram, the percentage of purity can be calculated based on the relative peak areas.
Q4: What is the approximate boiling point of this compound?
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Recommended Solution |
| Poor separation of isomers | Insufficient number of theoretical plates in the distillation column. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[2] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow and steady distillation is crucial for good separation. | |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| Localized overheating. | Use a heating mantle with a stirrer for even heat distribution. Avoid using a Bunsen burner directly on the flask. | |
| Flooding of the column | Heating rate is too high, causing excessive vapor generation. | Reduce the heat input to the distillation flask immediately. |
| Inefficient condensation. | Ensure a sufficient flow of cooling water through the condenser. |
Preparative Gas Chromatography
| Issue | Possible Cause | Recommended Solution |
| Peak tailing | Active sites in the injector liner or on the column. | Use a deactivated liner and a high-quality, non-polar capillary column specifically designed for hydrocarbon analysis. |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Peak fronting | Sample overload. | Decrease the amount of sample injected onto the column. |
| Incompatible solvent. | Ensure the sample is dissolved in a volatile solvent that is compatible with the stationary phase. | |
| Split peaks | Improper column installation. | Ensure the column is cut cleanly and installed correctly in the injector and detector ports. |
| Inefficient sample focusing at the head of the column. | Optimize the initial oven temperature to be slightly below the boiling point of the solvent. | |
| Ghost peaks (appear in blank runs) | Contamination in the syringe, injector, or carrier gas. | Clean the syringe thoroughly, bake out the injector port, and ensure high-purity carrier gas with appropriate traps. |
| Carryover from a previous injection. | Run a solvent blank after analyzing a concentrated sample. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol |
| CAS Number | 62183-66-8 |
| Estimated Boiling Point | 190-210 °C |
Table 2: Example Purity Analysis by GC-FID
| Component | Retention Time (min) | Peak Area | Composition (%) |
| Impurity 1 (Isomer) | 10.25 | 1500 | 2.5 |
| This compound | 10.52 | 57000 | 95.0 |
| Impurity 2 (Solvent) | 3.10 | 500 | 0.8 |
| Impurity 3 (Byproduct) | 11.15 | 1000 | 1.7 |
| Total | 60000 | 100.0 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the crude this compound and boiling chips to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Turn on the cooling water to the condenser.
-
Begin to gently heat the flask using the heating mantle.
-
Observe the vapor rising through the fractionating column. A slow, gradual rise indicates good separation.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired compound (estimated to be 190-210°C).
-
Collect any lower-boiling impurities in a separate flask before the main fraction.
-
Once the temperature begins to rise significantly above the expected boiling point, stop the distillation.
-
Analyze the collected fractions for purity using GC-FID.
Protocol 2: Purification by Preparative Gas Chromatography
Objective: To obtain high-purity this compound, particularly for separating it from closely boiling isomers.
Materials:
-
Partially purified this compound
-
Preparative Gas Chromatograph with a fraction collector
-
Non-polar capillary column (e.g., DB-1, HP-5)
-
High-purity carrier gas (Helium or Hydrogen)
-
Volatile solvent (e.g., hexane)
-
Collection vials
Procedure:
-
Dissolve the sample in a minimal amount of a volatile solvent.
-
Set up the preparative GC with an appropriate non-polar column.
-
Develop a temperature program that provides good separation of the target compound from its impurities. A typical program might be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/minute to 220°C.
-
Final hold: Hold at 220°C for 10 minutes.
-
-
Set the injector and detector temperatures appropriately (e.g., 250°C).
-
Perform a preliminary analytical run to determine the retention time of this compound.
-
Set the fraction collector to collect the eluent at the determined retention time of the target compound.
-
Inject the sample onto the column. Multiple injections may be necessary to collect a sufficient amount of purified product.
-
Combine the collected fractions containing the pure compound.
-
Confirm the purity of the collected fraction using analytical GC-FID.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
Validation & Comparative
Mass Spectra of 3-Ethyl-4,6-dimethyloctane and Its Isomers: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. The fragmentation patterns observed in mass spectra offer a molecular fingerprint, enabling the differentiation of isomeric compounds. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrum of 3-Ethyl-4,6-dimethyloctane against its straight-chain isomer, n-dodecane, and other branched isomers.
Predicted Fragmentation of this compound
This compound, with a molecular formula of C12H26 and a molecular weight of approximately 170.33 g/mol , is a branched alkane.[1][2][3] The mass spectrum of branched alkanes is characterized by specific fragmentation patterns, primarily driven by the formation of stable carbocations.[4][5][6] Cleavage of C-C bonds is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[5][6] Consequently, the molecular ion peak ([M]+•) for branched alkanes is often of low abundance or entirely absent.[4][5]
For this compound, the primary fragmentation pathways are expected to involve cleavage at the ethyl and methyl branches. The loss of the largest substituent at a branch is generally preferred.[5]
Predicted Key Fragments for this compound:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |
| 141 | [M - C2H5]+ | Ethyl radical (•CH2CH3) |
| 127 | [M - C3H7]+ | Propyl radical (•CH2CH2CH3) |
| 99 | [M - C5H11]+ | Pentyl radical |
| 85 | [C6H13]+ | |
| 71 | [C5H11]+ | |
| 57 | [C4H9]+ | |
| 43 | [C3H7]+ |
Comparison with Isomeric Structures
The mass spectra of different isomers of C12H26 will exhibit distinct fragmentation patterns based on their unique branching structures.
n-Dodecane (Straight-Chain Isomer)
In contrast to branched alkanes, the mass spectrum of n-dodecane, the straight-chain isomer of C12H26, displays a series of cluster peaks separated by 14 Da, corresponding to [CnH2n+1]+ ions.[6] The molecular ion peak at m/z 170 is more likely to be observed, albeit with low intensity.[7] The most abundant peaks typically correspond to smaller fragments such as [C3H7]+ (m/z 43) and [C4H9]+ (m/z 57).[4][7]
| m/z | Relative Abundance (n-dodecane) |
| 170 | 6.0 |
| 141 | 2.2 |
| 127 | 4.2 |
| 113 | 5.8 |
| 99 | 6.6 |
| 85 | 30.4 |
| 71 | 51.5 |
| 57 | 100.0 |
| 43 | 77.9 |
Table based on data from ChemicalBook for Dodecane.[7]
Other Branched Isomers
Other branched isomers of dodecane, such as 3-ethyl-3,6-dimethyloctane[8] and 3-ethyl-4,5-dimethyloctane,[9] will also exhibit unique fragmentation patterns. The location and nature of the branching will dictate the most favorable cleavage points and thus the most abundant fragment ions. For instance, an isomer with a tertiary carbon will readily form a stable tertiary carbocation, leading to a prominent peak corresponding to the loss of the largest alkyl group attached to that carbon.
Fragmentation Logic
The fragmentation of alkanes under electron ionization follows a logical pathway governed by the stability of the resulting carbocations. The general principle is that bond cleavage will occur to produce the most stable carbocation possible.
Caption: General fragmentation pathway for branched alkanes.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a generalized methodology for acquiring EI mass spectra of volatile compounds like this compound and its isomers.
-
Sample Introduction: The analyte is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of isomers, or through direct injection if the sample is pure. The sample is vaporized in a heated inlet.
-
Ionization: The gaseous molecules enter the ion source, which is maintained at a high vacuum and a temperature of 150-250°C.[10] Here, they are bombarded by a beam of electrons, typically with an energy of 70 eV.[10] This high energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion ([M]+•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, more stable charged fragments (cations) and neutral radicals.
-
Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Acquisition: The detector output is recorded by a computer, which generates a mass spectrum—a plot of relative ion abundance versus m/z.
This systematic approach to analyzing the mass spectra of this compound and its isomers provides a powerful tool for their identification and differentiation, crucial for various research and development applications.
References
- 1. This compound | C12H26 | CID 53424944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | CAS#:62183-66-8 | Chemsrc [chemsrc.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Dodecane(112-40-3) MS spectrum [chemicalbook.com]
- 8. data.virginia.gov [data.virginia.gov]
- 9. 3-Ethyl-4,5-dimethyloctane | C12H26 | CID 53426026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Separation of Dodecane Isomers: A Comparative Guide to GC Retention Times
For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a comparative analysis of the gas chromatography (GC) retention times of various C12H26 isomers, supported by experimental data and detailed protocols. Understanding the elution behavior of these isomers is fundamental for developing robust analytical methods.
The separation of C12H26 isomers by gas chromatography is primarily governed by their boiling points and the degree of branching in their molecular structures. On a non-polar stationary phase, the elution order generally follows the boiling points of the compounds, with isomers having lower boiling points exhibiting shorter retention times. Increased branching in alkanes leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This decrease in intermolecular attraction results in lower boiling points and, consequently, earlier elution from the GC column.
Comparative Analysis of Retention Times and Boiling Points
The following table summarizes the boiling points and Kovats retention indices for a selection of C12H26 isomers. The Kovats retention index (RI) is a standardized measure of GC retention time, which helps in comparing results across different instruments and conditions. For non-polar stationary phases, a lower retention index corresponds to a shorter retention time.
| Isomer Name | Structure | Boiling Point (°C) | Kovats Retention Index (Non-polar column) |
| n-Dodecane | CH3(CH2)10CH3 | 216.3 | 1200[1] |
| 2-Methylundecane (B1362468) | CH3CH(CH3)(CH2)8CH3 | 210[2] | 1166.5[2] |
| 3-Methylundecane | CH3CH2CH(CH3)(CH2)7CH3 | 210.8 - 211[3][4] | Not Found |
| 3,6-Dimethyldecane | CH3(CH2)3CH(CH3)CH2CH2CH(CH3)CH2CH3 | Not Found | Not Found |
| 3,7-Dimethyldecane | CH3CH2CH(CH3)(CH2)2CH(CH3)(CH2)2CH3 | Not Found | Not Found |
Experimental Protocol for GC Analysis of C12H26 Isomers
This protocol is adapted from established methods for hydrocarbon analysis and is suitable for the separation of dodecane (B42187) isomers.
1. Instrumentation and Materials:
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.
-
GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, is recommended. A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, with a purity of 99.999% or higher.
-
Reagents: High-purity standards of C12H26 isomers and a suitable solvent (e.g., hexane (B92381) or pentane).
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold: 10 minutes at 200 °C
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Injection Volume: 1 µL
3. Sample Preparation:
-
Prepare individual stock solutions of each C12H26 isomer in the chosen solvent at a concentration of 1000 µg/mL.
-
Create a mixed standard solution containing all isomers of interest at a working concentration (e.g., 10 µg/mL) by diluting the stock solutions.
-
Ensure samples are completely vaporized upon injection by using an appropriate solvent and injector temperature.
4. Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times, confirmed by running individual standards.
-
Calculate the Kovats retention index for each isomer to aid in identification and comparison with literature values.
Logical Relationship of Isomer Properties and GC Elution
The following diagram illustrates the relationship between the structural properties of C12H26 isomers, their physical properties, and their resulting elution order in gas chromatography on a non-polar column.
This guide provides a foundational understanding for the comparative analysis of C12H26 isomers using gas chromatography. For specific applications, further method development and validation are essential to achieve the desired separation and quantification accuracy.
References
- 1. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methylundecane [chemister.ru]
- 3. 3-Methylundecane, 100 mg, CAS No. 1002-43-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. 3-methyl undecane, 1002-43-3 [thegoodscentscompany.com]
A Comparative Analysis of 3-Ethyl-4,6-dimethyloctane and 2,2,4-trimethylpentane for Research Applications
This guide provides a detailed comparison of the physicochemical properties, applications, and toxicological profiles of 3-Ethyl-4,6-dimethyloctane and 2,2,4-trimethylpentane (B7799088). The information is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these two branched alkanes. While extensive experimental data is available for the well-characterized 2,2,4-trimethylpentane (commonly known as isooctane), the data for this compound is primarily based on computational predictions due to a lack of extensive experimental characterization.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the key physicochemical properties of this compound and 2,2,4-trimethylpentane. It is crucial to note that the data for this compound are predominantly computed, whereas the values for 2,2,4-trimethylpentane are experimentally determined.
| Property | This compound | 2,2,4-trimethylpentane (Isooctane) |
| Molecular Formula | C₁₂H₂₆ | C₈H₁₈ |
| Molecular Weight | 170.33 g/mol [1] | 114.23 g/mol |
| Boiling Point | Not available (Predicted) | 98-99 °C[2][3] |
| Melting Point | Not available (Predicted) | -107 °C[3] |
| Density | Not available (Predicted) | 0.692 g/mL at 25 °C[2][3] |
| Viscosity | Not available (Predicted) | < 32 Saybolt Universal Seconds[4] |
| Solubility in Water | Insoluble (Predicted) | Practically insoluble |
| LogP (Octanol-Water Partition Coefficient) | 4.49490 (Computed)[1] | 3.8 (Experimental)[4] |
Applications in Research and Industry
2,2,4-trimethylpentane (Isooctane) is a widely utilized compound with a range of applications stemming from its well-defined properties.[5][6] It serves as a primary reference standard (100 octane (B31449) rating) for determining the octane number of fuels.[6] In laboratory settings, its high purity and non-polar nature make it an excellent solvent for organic synthesis, extractions, and various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7]
In contrast, specific applications for This compound are not well-documented in scientific literature. Based on its branched alkane structure, it could potentially be investigated for its properties as a component in fuels or as a non-polar solvent, but further research is required to establish any practical uses.
Toxicological Profile
2,2,4-trimethylpentane has undergone toxicological evaluation. It is considered to have low acute toxicity, though inhalation of high concentrations of its vapor can cause irritation to the respiratory tract, dizziness, and central nervous system depression.[8] Skin contact may cause irritation.[9] There is limited information on its chronic, reproductive, or carcinogenic effects in humans.[10]
Experimental Protocols
The determination of the physicochemical properties of alkanes involves standardized experimental procedures. Below are detailed methodologies for key experiments.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of small quantities of a liquid is the Thiele Tube Method .
-
Principle: This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.
-
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Density Measurement
The density of a liquid is its mass per unit volume. A precise method for determining the density of liquids is using a vibrating tube densimeter .
-
Principle: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid in the tube.
-
Procedure:
-
The instrument is calibrated using fluids of known density (e.g., dry air and pure water).
-
The sample is injected into the clean, dry U-tube.
-
The instrument induces the tube to oscillate, and the frequency of oscillation is measured electronically.
-
The density of the sample is then calculated from the oscillation frequency using the calibration constants.
-
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow. For low-viscosity liquids like alkanes, a capillary viscometer (such as an Ostwald or Ubbelohde viscometer) is commonly used.
-
Principle: This method is based on Poiseuille's law, which relates the viscosity of a fluid to the time it takes for a given volume of the fluid to flow through a capillary of a known diameter and length under a specific pressure head.
-
Procedure:
-
A known volume of the sample liquid is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath to ensure thermal equilibrium.
-
The liquid is drawn up one arm of the viscometer by suction.
-
The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured accurately.
-
The kinematic viscosity is calculated from this flow time using the viscometer's calibration constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Solubility Determination
The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature. For determining the insolubility of alkanes in water, a simple qualitative method is often sufficient.
-
Principle: This method relies on the visual observation of miscibility or the formation of separate phases when two liquids are mixed.
-
Procedure:
-
A small, known volume of the alkane is added to a test tube.
-
An equal volume of distilled water is added to the same test tube.
-
The test tube is stoppered and shaken vigorously for a set period.
-
The mixture is then allowed to stand and settle.
-
The formation of two distinct layers indicates that the alkane is insoluble in water. Alkanes, being less dense than water, will form the upper layer.
-
Visualization of Chemical Structures
The following diagrams illustrate the structural differences between this compound and 2,2,4-trimethylpentane.
Caption: 2D chemical structures of the two branched alkanes.
Caption: Workflow for comparing the two alkanes.
References
- 1. data.virginia.gov [data.virginia.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arxiv.org [arxiv.org]
- 5. intofuture.org [intofuture.org]
- 6. 3-Ethyl-4,6-dimethyldecane | C14H30 | CID 57491714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boiling Point Models of Alkanes | Semantic Scholar [semanticscholar.org]
- 8. A new model for predicting boiling points of alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Guide to Differentiating Isomers of 3-Ethyl-4,6-dimethyloctane
For researchers and professionals in drug development and chemical sciences, the precise identification of molecular structure is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in atomic connectivity, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate 3-Ethyl-4,6-dimethyloctane from its structural isomers. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can elucidate the subtle yet critical differences that define their individual structures.
Comparative Spectroscopic Data Analysis
The differentiation of this compound and its isomers hinges on how their unique structural features influence their interaction with electromagnetic radiation and their fragmentation patterns. The following tables summarize the key spectroscopic data for this compound and two of its isomers: the linear n-dodecane and the singly-branched 2-methyldecane.
Table 1: Comparison of ¹H NMR and ¹³C NMR Spectroscopic Data
| Isomer | ¹H NMR Chemical Shifts (ppm, predicted/experimental) | ¹³C NMR Chemical Shifts (ppm, predicted/experimental) | Key Differentiating Features |
| This compound | Predicted: Complex overlapping signals in the 0.8-1.5 ppm range. Multiple distinct methyl, methylene (B1212753), and methine signals. | Predicted: A larger number of distinct signals compared to more symmetrical isomers, reflecting the asymmetric nature of the molecule. Unique signals for the ethyl and dimethyl substituted carbons. | The highly complex and overlapping nature of the ¹H NMR spectrum and the large number of unique signals in the ¹³C NMR spectrum are characteristic of its branched and asymmetric structure. |
| n-Dodecane | Experimental: Three distinct signals: a triplet around 0.88 ppm (CH₃), a broad multiplet around 1.26 ppm (-CH₂-), and a quintet around 1.63 ppm (-CH₂-CH₂-CH₃). | Experimental: Multiple closely spaced signals for the internal methylene carbons and a distinct upfield signal for the terminal methyl carbons. | Simple, well-resolved signals in both ¹H and ¹³C NMR spectra, indicative of its linear and repetitive structure. |
| 2-Methyldecane | Experimental: A characteristic doublet for the methyl group attached to the chiral center, and more complex multiplets compared to n-dodecane due to the branching. | Experimental: A distinct signal for the branched methine carbon and the attached methyl group, differentiating it from the linear chain carbons. | The presence of a methyl doublet in the ¹H NMR and unique signals for the branched carbon in the ¹³C NMR are key identifiers. |
Table 2: Comparison of Mass Spectrometry and Infrared Spectroscopy Data
| Isomer | Mass Spectrometry (Key Fragments m/z) | Infrared Spectroscopy (Key Absorptions cm⁻¹) | Key Differentiating Features |
| This compound | Predicted: Molecular ion (M⁺) at m/z 170. Prominent fragments from cleavage at the branched points, leading to a complex fragmentation pattern with characteristic ions. | Predicted: C-H stretching vibrations just below 3000 cm⁻¹. Bending vibrations for methyl and methylene groups around 1465 cm⁻¹ and 1375 cm⁻¹. The overall spectrum is expected to be complex in the fingerprint region. | The fragmentation pattern in MS will be highly specific to its branching structure, with preferential cleavage at the tertiary carbons. The complexity of the IR fingerprint region can also be a distinguishing feature. |
| n-Dodecane | Experimental: Molecular ion (M⁺) at m/z 170. A series of fragment ions separated by 14 amu (CH₂) units (e.g., m/z 155, 141, 127, 113, 99, 85, 71, 57, 43).[1] | Experimental: Strong C-H stretching absorptions between 2850 and 2960 cm⁻¹. A sharp CH₂ bending (scissoring) absorption around 1465 cm⁻¹ and a CH₃ bending absorption around 1378 cm⁻¹. A characteristic rocking vibration for long chains around 722 cm⁻¹.[2] | The regular series of fragment ions in the mass spectrum is a clear indicator of a straight-chain alkane. The presence of a strong CH₂ rocking vibration in the IR spectrum is also characteristic of long, unbranched chains. |
| 2-Methyldecane | Experimental: Molecular ion (M⁺) at m/z 170. A prominent fragment from the loss of a methyl group (m/z 155) and other characteristic fragments resulting from cleavage at the branched carbon.[3] | Experimental: C-H stretching and bending vibrations similar to n-dodecane. The presence of the methyl branch can introduce subtle changes in the fingerprint region compared to the linear isomer.[4] | The mass spectrum will show a characteristic fragmentation pattern indicative of a single methyl branch. The IR spectrum, while similar to n-dodecane, may show differences in the fine structure of the bending vibrations. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of liquid hydrocarbon isomers.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the alkane sample into a clean, dry vial.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Alkanes are non-polar, so a non-polar solvent is suitable.[6]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[5]
-
The final solution height in the NMR tube should be approximately 4-5 cm.[7]
-
-
¹H NMR Spectroscopy:
-
The sample is placed in the NMR spectrometer.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
The same sample prepared for ¹H NMR can be used.
-
A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the alkane isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for hydrocarbon separation.[8]
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Oven Temperature Program: A temperature ramp is used to separate the isomers. For example, an initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.[9]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: A mass-to-charge (m/z) range of 40-200 amu is typically sufficient for these isomers.
-
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of the isomers based on their retention times.
-
The mass spectrum for each separated isomer is then analyzed for its molecular ion peak and characteristic fragmentation pattern.
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of the liquid alkane sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]
-
Place a second salt plate on top of the first to create a thin liquid film.
-
Ensure there are no air bubbles in the film.
-
-
Instrumentation and Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Analysis:
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different vibrational modes of the molecule.
-
The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between similar isomers.
-
Visualization of the Differentiation Workflow
The logical flow for the spectroscopic differentiation of this compound isomers can be visualized as a systematic process.
Caption: Workflow for the spectroscopic differentiation of alkane isomers.
References
- 1. Dodecane [webbook.nist.gov]
- 2. Dodecane [webbook.nist.gov]
- 3. Decane, 2-methyl- [webbook.nist.gov]
- 4. Decane, 2-methyl- [webbook.nist.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Accuracy and Precision in Branched Alkane Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of branched alkanes is critical for applications ranging from petroleum analysis to the characterization of drug delivery systems. The choice of analytical technique significantly impacts the quality of these measurements. This guide provides a comprehensive comparison of the primary methods used for branched alkane quantification: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Defining Accuracy and Precision
Before comparing these methods, it is crucial to understand the concepts of accuracy and precision.
Accuracy refers to the closeness of a measured value to a standard or known true value. Precision refers to the closeness of two or more measurements to each other. In analytical chemistry, the ideal method is both highly accurate and highly precise.
Quantitative Performance Comparison
The selection of an analytical method for branched alkane quantification depends on the specific requirements of the study, including the need for sensitivity, selectivity, and structural information. The following tables summarize the quantitative performance of GC-FID, GC-MS, and NMR spectroscopy.
| Parameter | GC-FID | GC-MS | NMR Spectroscopy |
| Principle | Separation by gas chromatography and detection by flame ionization. | Separation by gas chromatography and detection by mass spectrometry. | Detection and quantification based on the magnetic properties of atomic nuclei. |
| Selectivity | Based on retention time. Co-eluting compounds can interfere. | High selectivity based on both retention time and mass-to-charge ratio. | High selectivity based on unique chemical shifts for different molecular environments. |
| Sensitivity | High for hydrocarbons. | Very high, especially in selected ion monitoring (SIM) mode. | Lower sensitivity compared to GC-based methods. |
| Structural Info | None. | Provides fragmentation patterns that aid in structural elucidation. | Provides detailed structural information, including branching patterns. |
| Sample Prep | Relatively simple, requires volatile samples. | Can be more complex, may require derivatization. | Simple, non-destructive. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. | Highest instrument and operational cost. |
| Performance Metric | GC-FID | GC-MS | NMR Spectroscopy |
| Linearity (R²) | > 0.999[1][2] | > 0.989[3] | Generally linear, but response can be affected by various parameters. |
| Accuracy (Recovery) | Average 94% for n-alkanes[2] | 81% - >91%[3][4] | Not typically measured by recovery; accuracy depends on proper calibration. |
| Precision (RSD/RMSEP) | < 1.0% - < 11.9%[1][2] | 0.1% - < 14%[3][4] | RMSEP of 1.4 mol% for 2-methyl alkanes; <3 mol% for other monomethyl alkanes[5] |
| Limit of Quantification (LOQ) | Dependent on compound and matrix. | Generally lower than GC-FID. A method for n-alkanes reported an LOQ of 5 nmol.[4] | Higher than GC-based methods. |
Experimental Workflow Overview
The general workflow for branched alkane quantification involves sample preparation, instrumental analysis, and data processing. The specifics of each step vary depending on the chosen technique.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative example for the quantification of branched alkanes in a biological matrix.
-
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the sample using a non-polar solvent like hexane (B92381) or a mixture of hexane and isopropanol.
-
Cleanup: Utilize solid-phase extraction (SPE) with a silica-based sorbent to remove polar interferences.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane).
-
Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated alkane) to the final extract for accurate quantification.
-
-
Instrumental Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar DB-5ms column).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in splitless mode.
-
Oven Program: Employ a temperature program that allows for the separation of the branched alkanes of interest. A typical program might start at 50°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate the MS in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For alkanes, characteristic fragment ions (e.g., m/z 57, 71, 85) are often monitored.
-
-
Data Analysis:
-
Peak Identification: Identify the peaks corresponding to the branched alkanes based on their retention times and mass spectra.
-
Integration: Integrate the peak areas of the target analytes and the internal standard.
-
Calibration: Prepare a series of calibration standards with known concentrations of the branched alkanes and the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the branched alkanes in the samples by using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines a general procedure for the quantitative analysis of branched alkanes using ¹H NMR.
-
Sample Preparation:
-
Dissolution: Accurately weigh a known amount of the sample and dissolve it in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a known amount of an internal standard with a simple, well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane (B1202638) - TMS, or maleic acid).
-
-
Instrumental Analysis:
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition Parameters:
-
Set the pulse angle to 90° to ensure maximum signal intensity.
-
Use a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to ensure complete relaxation between scans. This is crucial for accurate integration.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision).
-
-
-
Data Analysis:
-
Processing: Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve S/N without significantly distorting the peak shapes. Carefully phase the spectrum and perform a baseline correction.
-
Signal Assignment: Identify the characteristic signals corresponding to the methyl, methylene, and methine protons of the branched alkanes.
-
Integration: Integrate the well-resolved signals of the target analytes and the internal standard.
-
Quantification: Calculate the concentration of the branched alkanes using the following formula:
-
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_analyte / M_IS) * (m_IS / V_sample) where N is the number of protons, M is the molar mass, m is the mass, and V is the volume.
-
-
Conclusion and Recommendations
The choice between GC-FID, GC-MS, and NMR for branched alkane quantification should be guided by the specific analytical needs.
-
GC-FID is a robust, cost-effective, and precise method ideal for routine quality control applications where the identity of the branched alkanes is already known and high throughput is required.[2]
-
GC-MS offers superior selectivity and sensitivity, making it the method of choice for complex matrices and when structural confirmation is necessary.[4] For isomeric compounds, calibration with individual standards is crucial for accurate quantification.
-
NMR Spectroscopy provides unparalleled structural detail and is a non-destructive technique, which can be advantageous.[5] While less sensitive than GC-based methods, it is highly accurate for determining isomeric ratios without the need for individual calibration standards, provided that proper experimental parameters are used.[6]
For researchers in drug development, where both accurate quantification and structural verification are paramount, a combination of techniques may be the most powerful approach. For instance, NMR can be used for initial structural characterization and determination of isomeric purity, while a validated GC-MS method can be employed for routine, high-sensitivity quantification in various formulations and biological matrices.
References
- 1. redalyc.org [redalyc.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
Inter-Laboratory Comparison of 3-Ethyl-4,6-dimethyloctane Analysis: A Proficiency Testing Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive framework for an inter-laboratory comparison focused on the analysis of 3-Ethyl-4,6-dimethyloctane. In the absence of publicly available, specific proficiency testing data for this compound, this document presents a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are grounded in established principles for the analysis of volatile organic compounds (VOCs) and branched alkanes.[1][2] The goal is to provide a robust template for designing, participating in, and interpreting such comparative studies. Accurate quantification of compounds like this compound is pivotal in diverse fields, including environmental monitoring and quality control in chemical manufacturing. Inter-laboratory comparisons are indispensable for evaluating and ensuring the reliability and comparability of analytical results among different laboratories.[3][4]
Hypothetical Study Design
This study assesses the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participant.
-
Test Material : A stock solution of this compound (CAS: 62183-66-8) was gravimetrically prepared in methanol.[5] This stock was utilized to create a final test sample by spiking it into a matrix of hexane, simulating a non-polar solvent matrix.
-
Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was 25.0 µg/mL .
-
Evaluation Criteria : Laboratory performance was evaluated using z-scores, a common statistical tool in proficiency testing.[6]
Data Presentation
The results submitted by the eight participating laboratories are summarized below. Performance was evaluated using the z-score, calculated as:
z = (x - X) / σ
Where:
-
x is the participant's reported result.
-
X is the assigned value (25.0 µg/mL).
-
σ is the standard deviation for proficiency assessment (in this case, a target standard deviation of 2.5 µg/mL was used).
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis
| Laboratory ID | Reported Concentration (µg/mL) | z-score | Performance Interpretation |
| Lab-01 | 24.5 | -0.20 | Satisfactory |
| Lab-02 | 26.0 | 0.40 | Satisfactory |
| Lab-03 | 28.5 | 1.40 | Satisfactory |
| Lab-04 | 22.0 | -1.20 | Satisfactory |
| Lab-05 | 30.5 | 2.20 | Questionable |
| Lab-06 | 20.0 | -2.00 | Questionable |
| Lab-07 | 25.5 | 0.20 | Satisfactory |
| Lab-08 | 23.0 | -0.80 | Satisfactory |
Performance Interpretation:
-
|z| ≤ 2.0 : Satisfactory performance
-
2.0 < |z| < 3.0 : Questionable performance, investigation suggested
-
|z| ≥ 3.0 : Unsatisfactory performance, corrective action required
Experimental Protocols
A generalized protocol based on common practices for the analysis of volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.[1][7][8]
1. Sample Preparation
-
Standard Preparation : Prepare a stock solution of this compound (e.g., 1000 µg/mL) in high-purity hexane.[9] From this stock, create a series of calibration standards by serial dilution to concentrations ranging from 1 µg/mL to 50 µg/mL.[9]
-
Internal Standard : To enhance quantitative accuracy, add a consistent concentration of an internal standard (e.g., n-dodecane or another non-interfering alkane) to all calibration standards and the unknown samples.[9]
-
Sample Dilution : If the approximate concentration of the analyte in a sample is unknown, perform a preliminary screening or dilute the sample to ensure the measured concentration falls within the calibration curve range.[9]
2. GC-MS Analysis
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is the recommended analytical instrument.[8][10]
-
Chromatographic Conditions :
-
GC Column : A non-polar capillary column, such as a DB-5ms or equivalent, is typically suitable for separating branched alkanes.[1]
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program : An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[10]
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
3. Data Analysis
-
Compound Identification : Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
Quantification : Determine the concentration of the analyte by creating a calibration curve from the analysis of the standard solutions. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the standards. The concentration in the unknown sample is then calculated from the linear regression of this curve.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Volatile Organic Compound (VOC) Testing and Analysis [intertek.com]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantification of 3-Ethyl-4,6-dimethyloctane: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of branched-chain alkanes, such as 3-Ethyl-4,6-dimethyloctane, is critical in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to the limited availability of specific method validation data for this compound in the public domain, this guide presents a comparison based on typical performance characteristics observed for the analysis of C12 branched alkanes. The experimental data provided is representative and intended to illustrate the capabilities of each technique.
Data Presentation: A Comparative Analysis
The quantitative performance of an analytical method is paramount for its selection. The following tables summarize the typical performance characteristics for the analysis of C12 branched alkanes, serving as a proxy for this compound, using GC-FID and GC-MS.
Table 1: Linearity and Range
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linear Range | 1 - 1000 µg/mL | 0.1 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.999 |
| Weighting Factor | 1/x | 1/x |
Table 2: Limits of Detection and Quantification
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using GC-FID and GC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of a suitable C12 branched alkane (as a surrogate for this compound) in a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) (e.g., 1000 µg/mL).
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 1000 µg/mL.
-
Sample Preparation: Dilute the sample containing the analyte in the same solvent to fall within the calibration range.
-
Internal Standard: For enhanced quantitative accuracy, add a non-interfering internal standard (e.g., n-dodecane) at a known concentration to all standards and samples.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector.
-
Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector Temperature: 300°C.
3. Data Analysis:
-
The retention time of the peak corresponding to the analyte is used for identification.
-
Quantification is performed by integrating the peak area and creating a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Follow the same procedure as for the GC-FID analysis, with a typical concentration range for calibration standards from 0.1 µg/mL to 200 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Same as GC-FID protocol.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for C12 branched alkanes (e.g., m/z 57, 71, 85).
3. Data Analysis:
-
Identification is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Quantification is performed by integrating the peak area of a characteristic ion and using a calibration curve as described for the GC-FID method.
Mandatory Visualization
comparative study of synthesis routes for branched alkanes
A Comparative Guide to the Synthesis of Branched Alkanes
For researchers, scientists, and professionals in drug development, the synthesis of branched alkanes is a fundamental process in the construction of complex organic molecules. The choice of synthetic route can significantly impact yield, selectivity, and scalability. This guide provides an objective comparison of four prominent methods for synthesizing branched alkanes: Catalytic Cracking, Hydroisomerization, Olefin Oligomerization, and Grignard Reagent Synthesis, supported by experimental data and detailed protocols.
Data Presentation
The following table summarizes the quantitative performance of the different synthesis routes for branched alkanes.
| Synthesis Route | Feedstock | Catalyst | Temperature (°C) | Pressure | Conversion (%) | Selectivity to Branched Alkanes (%) | Yield of Branched Alkanes (%) | Reference |
| Catalytic Cracking | n-Dodecane | HZSM-5 Zeolite | 400 - 450 | 0.1 - 4.0 MPa | Up to 75 | Varies (produces a mixture of smaller alkanes and alkenes) | Not explicitly high for a specific branched alkane | [1] |
| Hydroisomerization | n-Hexadecane | Pt/SAPO-11 | 220 | 3.0 MPa | ~90 | ~89 | 80 | [2] |
| Hydroisomerization | n-Heptane | 1wt% Pt & 1wt% Zr / HY-Zeolite | 275 | Atmospheric | 74.2 | 78.8 | 58.5 | [3] |
| Oligomerization of Olefins | Ethylene, Propylene, 1-Butylene | Nickel on Silica-Alumina | 120 | 1.6 - 3.2 MPa | >90 (overall) | Varies (high proportion of isomers) | Not explicitly stated for alkanes | [4] |
| Grignard Synthesis (Direct Coupling) | 1-Bromooctane | Cobalt Chloride (catalyst) | Room Temperature | Atmospheric | 95 | High for the specific coupled product | 93 | [5] |
| Grignard Synthesis (Two-Step) | 3-Pentanone | Not Applicable | 0 to Reflux | Atmospheric | High | High for the specific tertiary alcohol | ~85 (for the alcohol intermediate) | [5] |
Experimental Protocols
Catalytic Cracking
Catalytic cracking is a process predominantly used in industrial settings to break down large, high-boiling hydrocarbon fractions into smaller, more valuable molecules, including a significant proportion of branched alkanes.[6]
Experimental Protocol (Illustrative Lab-Scale):
-
A fixed-bed reactor is filled with a zeolite catalyst (e.g., 4.4g of Zeolite 13X).[7]
-
The catalyst is pre-heated to the reaction temperature (e.g., 500°C) under an inert atmosphere.[8][9]
-
The liquid feedstock (e.g., n-dodecane or liquid paraffin) is vaporized and fed into the reactor at a constant flow rate.[7][10]
-
The reaction is carried out at moderately low pressures.[8][9]
-
The gaseous products are passed through a condenser to separate the liquid and gaseous fractions.[7]
-
The liquid fraction, containing branched alkanes, is collected, and the gaseous products can be analyzed separately.[7]
Hydroisomerization
Hydroisomerization is a catalytic process that rearranges straight-chain alkanes into their branched isomers.[11] This process is crucial for increasing the octane (B31449) number of gasoline.
Experimental Protocol:
-
A bifunctional catalyst (e.g., 0.5% Pt on H-zeolite beta) is loaded into a fixed-bed reactor.[12]
-
The catalyst is reduced in situ by flowing hydrogen gas at an elevated temperature (e.g., 350°C) for several hours.[3]
-
The reactor is then brought to the desired reaction temperature (e.g., 220-275°C) and pressure (e.g., 3.0 MPa).[2][3]
-
A mixture of the n-alkane feedstock (e.g., n-hexane or n-heptane) and hydrogen is continuously fed into the reactor at a specific molar ratio (e.g., H₂/n-hexane of 10).[3][12]
-
The product stream is cooled, and the liquid products are collected and analyzed (e.g., by gas chromatography) to determine the conversion and selectivity to branched isomers.[3]
Olefin Oligomerization followed by Hydrogenation
This method involves the catalytic dimerization or oligomerization of smaller alkenes to form larger, often branched, alkenes, which are then hydrogenated to the corresponding branched alkanes.[13]
Experimental Protocol:
-
A nickel-based catalyst (e.g., nickel supported on silica-alumina) is placed in a reactor.[4]
-
The reactor is heated to the reaction temperature (e.g., 120°C) and pressurized with the olefin feedstock (e.g., a mixture of ethylene, propylene, and butenes).[4]
-
The reaction is allowed to proceed for a set time, during which the smaller olefins couple to form a mixture of larger oligomers.[4]
-
The resulting mixture of higher alkenes is then subjected to a separate hydrogenation step. This is typically carried out using a catalyst such as platinum or nickel under a hydrogen atmosphere to saturate the double bonds, yielding branched alkanes.
Grignard Reagent Synthesis
The Grignard reaction is a versatile and powerful tool in organic synthesis for forming carbon-carbon bonds, and it can be readily adapted for the preparation of branched alkanes in a laboratory setting.[5] Two primary approaches are commonly used.
Protocol 1: Direct Synthesis via Catalytic Cross-Coupling
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are placed. A solution of an alkyl halide (e.g., t-butyl chloride) in an anhydrous ether solvent (like THF) is added dropwise to initiate the formation of the Grignard reagent.[5]
-
Coupling Reaction: In a separate flask, the second alkyl halide (e.g., 1-bromooctane) and a cobalt(II) chloride catalyst are dissolved in anhydrous ether.[5]
-
The prepared Grignard reagent is then added dropwise to this solution at room temperature.[5]
-
Workup: The reaction is quenched with a dilute acid solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting branched alkane is purified by distillation or chromatography.[5]
Protocol 2: Two-Step Synthesis via a Tertiary Alcohol
-
Grignard Reagent Formation: A Grignard reagent is prepared as described in the previous method.
-
Reaction with a Ketone: The Grignard reagent solution is cooled to 0°C, and a solution of a ketone (e.g., 3-pentanone) in anhydrous ether is added dropwise. The mixture is then stirred at room temperature.[5]
-
Workup to Alcohol: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and concentrated to yield the tertiary alcohol.[5]
-
Reduction of the Alcohol: The tertiary alcohol is then reduced to the corresponding alkane. A common method is the Wolff-Kishner reduction, which involves heating the alcohol with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide.[5]
Mandatory Visualization
Caption: Experimental workflow for catalytic cracking of n-alkanes.
Caption: Experimental workflow for the hydroisomerization of n-alkanes.
Caption: Two-stage process of olefin oligomerization and hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry of Catalytic Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cracking hydrocarbons in liquid paraffin with a catalyst | Demonstration | RSC Education [edu.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Nickel Catalyzed Olefin Oligomerization and Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Purity of Synthesized 3-Ethyl-4,6-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for evaluating the purity of synthesized 3-Ethyl-4,6-dimethyloctane, a branched alkane with potential applications in various research and development sectors. The purity of such compounds is critical, as impurities can significantly alter physicochemical properties and biological activities. This document outlines key analytical techniques, compares the purity of this compound with relevant alternatives, and provides detailed experimental protocols and supporting data.
Introduction to Purity Assessment of Branched Alkanes
The determination of purity for a synthesized alkane like this compound (C₁₂H₂₆) is paramount for ensuring its suitability for specific applications. Impurities, which can arise from starting materials, side reactions, or incomplete reactions, can include structural isomers, unreacted precursors, and reaction byproducts. The primary analytical techniques for assessing the purity of volatile, non-polar compounds like alkanes are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison with Alternative Alkanes
To provide a context for the purity of synthesized this compound, it is compared with two commercially available C₁₂ and C₈ alkanes: the linear n-dodecane and the highly branched 2,2,4-trimethylpentane (B7799088) (isooctane). These alternatives are chosen for their distinct structural differences and established purity grades.
Table 1: Comparison of Purity and Physical Properties
| Compound | Structure | Typical Commercial Purity (%)[1][2][3][4] | Boiling Point (°C) |
| This compound | CCC(C)CC(C)C(CC)CC | > 95% (synthesis dependent) | ~210-215 (estimated) |
| n-Dodecane | CCCCCCCCCCCC | ≥ 99% | 216 |
| 2,2,4-Trimethylpentane | CC(C)CC(C)(C)C | ≥ 99% | 99 |
Analytical Methodologies for Purity Determination
The two principal methods for evaluating the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum for identification.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR are invaluable for purity assessment. ¹H NMR provides information on the different types of protons (CH, CH₂, CH₃) and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. The presence of unexpected signals can indicate impurities.[5][6][7][8]
Table 2: Comparison of Analytical Techniques for Purity Evaluation
| Technique | Principle | Information Provided | Advantages | Limitations |
| GC-MS | Separation by boiling point and polarity, followed by mass-based detection. | Retention time, mass spectrum, relative abundance of components. | High sensitivity, excellent for separating isomers, quantitative analysis. | Requires volatile and thermally stable compounds. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Chemical environment of protons, proton ratios (integration), spin-spin coupling. | Non-destructive, provides detailed structural information, quantitative. | Can have overlapping signals in complex mixtures. |
| ¹³C NMR | Nuclear spin transitions of the ¹³C isotope. | Number and type of unique carbon atoms. | Complements ¹H NMR, good for identifying isomeric impurities. | Lower sensitivity than ¹H NMR, longer acquisition times. |
Synthesis and Potential Impurities
A plausible synthetic route for this compound involves a two-step process:
-
Grignard Reaction: Reaction of a suitable ketone (e.g., 4-methyl-3-heptanone) with an ethylmagnesium halide (e.g., ethylmagnesium bromide) to form a tertiary alcohol.[9][10][11][12][13]
-
Reduction: Reduction of the tertiary alcohol to the corresponding alkane using a method like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[14][15][16][17][18][19][20][21][22][23]
Potential Impurities:
-
Unreacted Ketone: Incomplete Grignard reaction can leave the starting ketone in the final product.
-
Tertiary Alcohol Intermediate: Incomplete reduction will result in the presence of the alcohol precursor.
-
Wurtz Coupling Products: Side reactions during the Grignard reagent formation can lead to the formation of alkanes from the coupling of the alkyl halides (e.g., butane (B89635) from ethyl bromide).[24][25][26][27][28]
-
Elimination Products: Dehydration of the alcohol intermediate can lead to the formation of alkenes.
-
Isomeric Alkanes: Rearrangements during the reduction step can potentially lead to the formation of structural isomers.
Experimental Protocols
5.1. Protocol for Purity Analysis by GC-MS
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 1 mL of high-purity hexane.
-
Instrument Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate all peaks to determine the relative percentage of impurities.
5.2. Protocol for Purity Analysis by ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 20 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals. The ratio of the integrals should correspond to the expected number of protons in each chemical environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
-
Data Analysis: Compare the obtained spectra with the expected spectra for pure this compound. The presence of any additional peaks indicates impurities. The chemical shifts of alkane protons typically appear in the 0.8-1.9 ppm range in ¹H NMR.[5][6][7]
Visualization of Workflows and Concepts
Diagram 1: Synthesis and Purity Evaluation Workflow
References
- 1. molkem.com [molkem.com]
- 2. 117595000 [thermofisher.com]
- 3. n-Dodecane, 99%, pure 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. laballey.com [laballey.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Alkanes | OpenOChem Learn [learn.openochem.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. byjus.com [byjus.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. jove.com [jove.com]
- 21. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 22. Clemmensen Reduction [organic-chemistry.org]
- 23. quora.com [quora.com]
- 24. grokipedia.com [grokipedia.com]
- 25. Wurtz Reaction [organic-chemistry.org]
- 26. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 27. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 28. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Ethyl-4,6-dimethyloctane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of 3-Ethyl-4,6-dimethyloctane, a flammable hydrocarbon. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound and related flammable hydrocarbons. This data is crucial for understanding the substance's behavior and associated hazards.
| Property | Value |
| This compound | |
| Molecular Formula | C₁₂H₂₆[1] |
| Molecular Weight | 170.33 g/mol [1] |
| Related Compound: 2,7-Dimethyloctane | |
| Boiling Point | Not Available |
| Flash Point | Not Available |
| Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| Related Compound: 3,3-Dimethyloctane | |
| Hazards | Flammable liquid |
| Related Compound: 2,3-Dimethylbutane | |
| Hazards | Flammable, Causes serious eye irritation, May cause drowsiness or dizziness.[3] |
Operational and Disposal Plan
This section outlines the procedural steps for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Always wear chemical safety goggles. A face shield is recommended when there is a risk of splashing.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks, from the handling area. Use spark-proof tools and explosion-proof equipment.[4]
2. Spill Management:
-
Minor Spills (less than 100 mL) within a Fume Hood:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4]
-
Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area thoroughly.[4]
-
-
Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:
3. Waste Collection and Disposal:
-
Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with flammable hydrocarbons and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials, such as oxidizing agents. The storage area should be a designated flammable liquid storage cabinet.
-
Disposal Request: Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's EHS office or a licensed hazardous waste disposal contractor.[5] Do not attempt to dispose of the chemical waste yourself. [5] Do not pour it down the drain.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 3-Ethyl-4,6-dimethyloctane
Essential Safety and Handling Guide for 3-Ethyl-4,6-dimethyloctane
This guide provides critical safety, handling, and disposal protocols for this compound, tailored for research scientists and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
While specific data for this compound is limited, the following table summarizes key physical and chemical properties based on structurally similar compounds. This information is crucial for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C12H26 | [1][2][3] |
| Molecular Weight | 170.33 g/mol | [1][2][3] |
| Boiling Point | Data not available | |
| Flash Point | Data not available (Expected to be flammable) | |
| Density | Data not available |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a flammable liquid and may cause skin, eye, and respiratory irritation based on data from similar chemicals.[4][5][6] Strict adherence to PPE guidelines is mandatory.
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[4][5][7] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[7][8] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills and protects from flammability hazards.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[7] | Protects the respiratory tract from potentially irritating and harmful vapors.[4][7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to mitigate risks.
Experimental Protocols: Safe Handling and Storage
-
Preparation : Before handling, review the Safety Data Sheet (SDS) for similar compounds and ensure all necessary PPE is readily available and in good condition.[8]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Ignition Sources : Keep the chemical away from heat, sparks, and open flames.[4][7] Use spark-proof tools and explosion-proof equipment.[8]
-
Dispensing : When transferring, ground and bond containers to prevent static discharge.[8] Avoid creating aerosols or vapors.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[4][8] Keep it segregated from incompatible materials, such as oxidizing agents.[8]
-
Post-Handling : Wash hands thoroughly with soap and water after handling.[8] Clean the work area and any equipment used.
Spill Response Protocol
-
Minor Spills (within a fume hood) :
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.[8]
-
-
Major Spills (outside a fume hood or large volume) :
-
Evacuate the area immediately.
-
If flammable, and if it is safe to do so, turn off all ignition sources.[8]
-
Contact your institution's emergency response team.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste in a dedicated, properly labeled hazardous waste container.[8]
-
Storage of Waste : Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Do not dispose of this chemical down the drain.[8]
Mandatory Visualizations
Safe Handling Workflow
References
- 1. This compound | C12H26 | CID 53424944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-2,4-dimethyloctane | C12H26 | CID 53423713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-2,6-dimethyloctane | C12H26 | CID 17946459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
